Iomeprol hydrolysate-1
Description
Properties
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20953226 | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
747.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31127-80-7, 66108-90-5 | |
| Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Analysis of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2] Like all pharmaceutical compounds, it is susceptible to degradation under various conditions, including hydrolysis. Understanding the structure and properties of its degradation products is crucial for ensuring the safety, efficacy, and quality of iomeprol formulations. This technical guide provides a comprehensive overview of Iomeprol Hydrolysate-1, a key hydrolytic degradation product.
This compound is chemically identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide .[3][4][5][6] It is also recognized as a known impurity of the related contrast agent Iohexol, often referred to as Iohexol Impurity A or Iohexol Related Compound A .[3][7][8][9] This guide details its chemical structure, physicochemical properties, and provides standardized protocols for its preparation via forced hydrolysis and its analysis.
Chemical Structure and Identification
The chemical structure of this compound is presented below. It is formed by the hydrolysis of the N-methyl-glycolamido group at the 5-position of the iomeprol molecule to an acetamido group.
Chemical Name: 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide CAS Number: 31127-80-7[3][4][5][6] Synonyms: this compound, Iohexol Impurity A, Iohexol USP Related Compound A[3][7][8][9]
The structural formula is:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the table below. Spectroscopic characterization data such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) are typically provided with the purchase of a certified reference standard from commercial suppliers.[4][10][11]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ | [3][4][10] |
| Molecular Weight | 747.06 g/mol | [3][4][10] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 174-180 °C | [7] |
| Purity (by HPLC) | ≥95% | [7] |
| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound via Forced Hydrolysis
This protocol describes a general method for the forced degradation of iomeprol to generate this compound under acidic and basic conditions. The extent of degradation should be monitored by a suitable analytical method like HPLC.
Objective: To induce the hydrolysis of iomeprol to form this compound.
Materials:
-
Iomeprol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Water bath or heating block
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system for monitoring
Procedure:
Acid Hydrolysis:
-
Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.
-
In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to determine the extent of degradation and the formation of this compound.
Base Hydrolysis:
-
Prepare a stock solution of Iomeprol in water at a concentration of 1 mg/mL.
-
In a suitable reaction vessel, add a known volume of the iomeprol stock solution and an equal volume of 0.1 M NaOH.
-
Maintain the mixture at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period.
-
At each time point, withdraw an aliquot of the reaction mixture.
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC to monitor the degradation and the formation of this compound.
Protocol 2: HPLC Analysis of this compound
This protocol is a representative HPLC method for the separation and quantification of this compound, adapted from methods used for Iohexol and its impurities.[10][11]
Objective: To separate and quantify this compound from the parent drug and other potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A gradient-capable HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dilute the sample to an appropriate concentration in the initial mobile phase composition. |
Logical and Experimental Workflows
The following diagrams illustrate the logical workflow for the hydrolysis and analysis of this compound.
Caption: Workflow for the forced hydrolysis of iomeprol.
Caption: Analytical workflow for HPLC analysis.
Biological Activity and Safety Considerations
Iomeprol has demonstrated a favorable toxicological profile in various studies.[1][12] However, the degradation of iodinated contrast media can potentially lead to the formation of by-products with different toxicological properties. While specific genotoxicity or cytotoxicity data for this compound are not extensively available in public literature, it is a regulatory requirement to identify and control such impurities in pharmaceutical formulations.[13] The presence of impurities can affect the safety and efficacy of the drug product. Therefore, it is essential for drug developers to characterize potential degradation products and assess their biological activity. Studies on the degradation of other iodinated contrast media have raised concerns about the formation of potentially more toxic and persistent by-products in the environment.[14]
Conclusion
This compound is a well-characterized chemical entity, recognized as a primary hydrolysis product of iomeprol and an impurity in related compounds like iohexol. This guide provides the foundational knowledge of its chemical structure, properties, and analytical methodologies. The provided experimental protocols serve as a starting point for researchers in quality control, stability testing, and drug development to prepare and analyze this compound. Further investigation into the specific biological activity and potential toxicity of this compound is recommended to ensure the comprehensive safety profile of iomeprol-containing products.
References
- 1. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iohexol EP Impurity A | 31127-80-7 | SynZeal [synzeal.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Iohexol Related Compound A - USP Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 8. Iohexol Related Compound A United States Pharmacopeia (USP) Reference Standard | 31127-80-7 [sigmaaldrich.com]
- 9. Iohexol Impurities | Aligns Pharma [alignspharma.com]
- 10. Iohexol EP Impurity A | CAS Number 31127-80-7 [klivon.com]
- 11. IOHEXOL Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
- 14. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
An In-Depth Technical Guide to the Hydrolytic Degradation of Iomeprol to Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolytic degradation pathway of the non-ionic, iodinated contrast agent iomeprol, leading to the formation of its primary hydrolytic degradant, referred to as hydrolysate-1. This document outlines the chemical transformation, summarizes available quantitative data, presents detailed experimental protocols for forced degradation studies, and includes visualizations to elucidate the degradation pathway and experimental workflows.
Introduction to Iomeprol and its Hydrolytic Degradation
Iomeprol is a widely used X-ray contrast medium essential for various diagnostic imaging procedures. Its chemical stability is a critical factor in its formulation, storage, and in-vivo performance. Hydrolysis is a common degradation pathway for pharmaceuticals, and understanding the specific hydrolytic breakdown of iomeprol is crucial for impurity profiling, stability-indicating method development, and ensuring patient safety.
The primary hydrolytic degradation product of iomeprol is hydrolysate-1 , chemically identified as 5-amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . This transformation involves the cleavage of the N-methylacetamido group at the C5 position of the benzene ring.
Chemical Structures:
| Compound | Chemical Structure |
| Iomeprol |
|
| Hydrolysate-1 |
|
The Hydrolytic Degradation Pathway
The conversion of iomeprol to hydrolysate-1 is a hydrolysis reaction targeting the amide linkage of the N-methyl-hydroxyacetamido substituent. This reaction can be induced under forced degradation conditions, typically involving acidic or basic environments at elevated temperatures.
The overall transformation can be represented by the following diagram:
Quantitative Data Summary
While specific kinetic studies detailing the conversion of iomeprol to hydrolysate-1 are not extensively published in publicly available literature, general principles of forced degradation suggest that the rate of hydrolysis is dependent on pH and temperature. The following table summarizes the expected outcomes and parameters that would be quantified in such a study.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Neutral Hydrolysis |
| Reaction Rate | Moderate to High | High | Slow |
| Primary Degradant | Hydrolysate-1 | Hydrolysate-1 | Hydrolysate-1 |
| Typical Conditions | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C) | Water, elevated temperature (e.g., 80°C) |
| Observed Degradation | Significant degradation expected | Rapid and significant degradation expected | Minimal degradation expected |
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced hydrolysis studies on iomeprol to generate and quantify hydrolysate-1. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.
Materials and Reagents
-
Iomeprol reference standard
-
Hydrolysate-1 reference standard (if available)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer components
Forced Hydrolysis Experimental Workflow
The workflow for conducting forced hydrolysis studies is depicted below:
Detailed Methodologies
4.3.1. Acidic Hydrolysis
-
Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution to a suitable reaction vessel.
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 80°C for a specified time period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
4.3.2. Basic Hydrolysis
-
Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.
-
Transfer an aliquot of the stock solution to a suitable reaction vessel.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C for a specified time period (e.g., 30 minutes, 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample and immediately neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
4.3.3. Neutral Hydrolysis
-
Prepare a stock solution of iomeprol in water at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 80°C for a specified time period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and cool to room temperature.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
Analytical Method: Stability-Indicating HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate iomeprol from its degradation products, including hydrolysate-1.
Typical HPLC Parameters:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at approximately 245 nm |
| Injection Volume | 20 µL |
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of both iomeprol and hydrolysate-1.
Conclusion
The hydrolytic degradation of iomeprol to hydrolysate-1 is a critical pathway to consider during the development, manufacturing, and storage of iomeprol-containing drug products. The provided experimental protocols offer a framework for conducting forced degradation studies to identify and quantify this impurity. A validated, stability-indicating analytical method is paramount for accurately monitoring the degradation process and ensuring the quality and safety of the final pharmaceutical product. Further research to establish detailed kinetic models for this degradation pathway would be beneficial for predicting the shelf-life and stability of iomeprol under various conditions.
An In-depth Technical Guide on the Physicochemical Properties of Iomeprol and its Hydrolytic Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans.[1][2] Its chemical stability is a critical attribute; however, like many pharmaceutical compounds, it can undergo degradation under certain conditions.[3][4][5] One of the potential degradation pathways for iomeprol is hydrolysis, particularly of its amide bonds.[6]
This technical guide provides a comprehensive overview of the physicochemical properties of iomeprol and explores the characteristics of its hydrolysis. While the specific term "iomeprol hydrolysate-1" does not correspond to a specifically identified and characterized degradation product in the reviewed scientific literature, this guide will address the general principles of iomeprol hydrolysis and the analytical methodologies used to study its degradation products.
Physicochemical Properties of Iomeprol
A thorough understanding of the physicochemical properties of the parent compound, iomeprol, is essential for the study of its stability and degradation products.
| Property | Value | Reference |
| Molecular Formula | C17H22I3N3O8 | [7] |
| Molar Mass | 777.09 g/mol | [7] |
| Appearance | White to Off-White Solid | [7] |
| Melting Point | 263-265 °C | [7] |
| Boiling Point (Predicted) | 813.2 ± 65.0 °C | [7] |
| pKa (Predicted) | 11.36 ± 0.46 | [7] |
| Solubility | High water solubility; Slightly soluble in DMSO and Methanol | [1][4][5][7] |
| Refractive Index (nD20) | 1.3828 | [7] |
| Density (d420) | 1.166 - 1.446 g/cm³ (for different formulations) | [7] |
Iomeprol Hydrolysis Pathway
Iomeprol contains amide linkages that can be susceptible to hydrolysis, leading to the cleavage of the side chains from the tri-iodinated benzene ring. This process can be influenced by factors such as pH and temperature. The hydrolysis of an amide bond in iomeprol would result in the formation of a carboxylic acid and an amine.
Below is a conceptual diagram illustrating the general hydrolysis of an amide bond in the iomeprol molecule.
Caption: Conceptual diagram of iomeprol amide bond hydrolysis.
Experimental Protocols for the Analysis of Iomeprol and its Hydrolysates
The analysis of iomeprol and its potential degradation products is crucial for quality control and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8][9]
A General HPLC Method for the Assay of Iomeprol and its Degradation Products:
-
Objective: To separate and quantify iomeprol and its potential hydrolysis products in a sample.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the parent drug from its more polar hydrolysis products.
-
Flow Rate: Typically in the range of 0.8 - 1.5 mL/min.
-
Detection Wavelength: UV detection at approximately 245 nm is suitable for monitoring iomeprol and its aromatic degradation products.[9]
-
Internal Standard: A related compound, such as iopamidol, can be used as an internal standard to improve the precision and accuracy of the method.[9]
-
-
Sample Preparation:
-
Biological fluids (plasma, urine) may require a pre-treatment step, such as protein precipitation or solid-phase extraction, to remove interfering substances. Treatment with ion-exchange resins has also been described.[9]
-
The sample is then diluted with the mobile phase to an appropriate concentration.
-
The internal standard is added to the sample.
-
-
Data Analysis:
-
The concentration of iomeprol and its hydrolysates is determined by comparing the peak areas of the analytes to those of a calibration curve prepared with known concentrations of reference standards.
-
Below is a workflow diagram for a typical HPLC analysis of iomeprol.
Caption: Workflow for HPLC analysis of iomeprol and its degradation products.
Summary
While a specific entity known as "this compound" is not defined in the available literature, the hydrolytic degradation of iomeprol, particularly at its amide linkages, is a recognized transformation pathway. The study of such degradation is critical for ensuring the quality and safety of iomeprol formulations. The physicochemical properties of the parent iomeprol molecule provide a baseline for understanding its behavior, and established analytical techniques like HPLC are essential tools for monitoring its stability and characterizing any resulting hydrolysates. Further research would be required to isolate and fully characterize specific hydrolysis products of iomeprol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Toxicity of Iomeprol Hydrolysate-1
Disclaimer: This document synthesizes available public information on iomeprol and its derivatives. Direct toxicological data for "iomeprol hydrolysate-1" is limited. The information provided should be used for research and informational purposes only.
Iomeprol is a widely used non-ionic, iodinated contrast medium with a well-established safety profile in clinical practice.[1][2] However, the toxicological properties of its degradation products, such as this compound, are less well-documented. This guide provides a comprehensive overview of the available information regarding the potential toxicity of this compound, including its identity, known toxicological profile, and the broader context of iomeprol degradation.
Identification and Chemical Properties of this compound
This compound is chemically identified as 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. It is also known as an intermediate in the synthesis of other contrast agents like Iohexol.[3][4][5]
Table 1: Chemical Identification of this compound
| Property | Value |
| Chemical Name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide |
| CAS Number | 31127-80-7 |
| Molecular Formula | C₁₆H₂₀I₃N₃O₇ |
| Molecular Weight | 747.06 g/mol |
| Synonyms | Iohexol impurity A, Iohexol hydrolysate |
Available Toxicological Data
Qualitative Toxicological Profile:
Based on available safety data, this compound is associated with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Eye Irritation: Can cause serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[6]
One supplier notes that toxicological studies indicate low systemic toxicity when administered intravascularly at therapeutic doses.[3] However, they also caution about potential adverse effects in hypersensitive individuals, which may include mild allergic reactions, nausea, or transient hypotension.[3] Excessive exposure could potentially lead to iodine toxicity.[3]
Quantitative Toxicological Data:
As of the latest search, no quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or IC50 (half-maximal inhibitory concentration), for this compound has been published in the available literature.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. However, a general workflow for the forced degradation of a pharmaceutical compound, which would be a necessary precursor to studying its hydrolysates, is outlined below.
General Workflow for Forced Degradation Studies:
Caption: General workflow for forced degradation studies of a pharmaceutical agent.
Signaling Pathways in Contrast Media Toxicity
While specific signaling pathways affected by this compound have not been identified, the general mechanisms of toxicity for iodinated contrast media (ICM) often involve oxidative stress and cellular damage, particularly in renal cells.
Conceptual Signaling Pathway for ICM-Induced Nephrotoxicity:
Caption: Conceptual overview of ICM-induced renal cell toxicity pathways.
Broader Context: Degradation of Iomeprol
Iomeprol is generally considered chemically stable.[6] Studies on its stability under X-ray radiation have shown no significant alterations or increase in byproducts. However, like other iodinated contrast media, iomeprol can degrade under certain environmental conditions, particularly during water treatment processes like ozonation and advanced oxidation. These processes can lead to the formation of various transformation products, some of which may be more toxic than the parent compound. The toxicological relevance of these byproducts is an area of ongoing research.
Conclusion
The available data on the specific toxicity of this compound (5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) is limited. While safety data sheets indicate potential for skin, eye, and respiratory irritation, there is a lack of comprehensive toxicological studies, quantitative data, and information on specific signaling pathways. For a complete toxicological profile, further research, including in vitro and in vivo studies, would be necessary. Researchers and drug development professionals should consider this data gap when handling or studying this particular compound.
References
- 1. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 31127-80-7 [chemicalbook.com]
- 6. aksci.com [aksci.com]
The Pharmacokinetic Profile of Iomeprol and its Hydrolysis Product: A Technical Overview
Disclaimer: There is no publicly available scientific literature detailing the pharmacokinetic profile of a compound specifically identified as "iomeprol hydrolysate-1." The following guide provides a comprehensive overview of the well-documented pharmacokinetics of the parent compound, iomeprol. Information regarding "this compound" is based on its identity as a chemical intermediate and principles of pharmacology, and should be considered hypothetical in the absence of direct experimental data.
Introduction to Iomeprol and "this compound"
Iomeprol is a non-ionic, monomeric, tri-iodinated contrast agent used extensively in diagnostic imaging procedures such as X-ray and computed tomography (CT). Its chemical structure is designed for high water solubility, low osmolality, and low viscosity to ensure patient safety and diagnostic efficacy.
"this compound" is not a marketed drug product but is referenced as a key intermediate in the synthesis of other iodinated contrast agents, namely Iodixanol and Iohexol. As the name suggests, it is a product of the hydrolysis of iomeprol. Hydrolysis of iomeprol would involve the cleavage of one or more of its amide bonds. This chemical modification would significantly alter its physicochemical properties, and consequently, its pharmacokinetic behavior, likely making it more polar.
Pharmacokinetic Profile of Iomeprol
The pharmacokinetic profile of iomeprol has been extensively studied in various populations, including healthy volunteers, patients with renal impairment, and in preclinical animal models. The defining characteristic of iomeprol's pharmacokinetics is its lack of metabolism and near-exclusive renal excretion.
Absorption and Distribution
Following intravenous administration, iomeprol is rapidly distributed throughout the extracellular fluid. It exhibits minimal binding to plasma proteins, ensuring its free form is readily available for distribution and subsequent elimination.
Metabolism
Iomeprol is not metabolized in the human body.[1] It is a chemically stable compound that does not undergo biotransformation.
Excretion
Iomeprol is almost exclusively eliminated from the body by the kidneys through glomerular filtration.[1] In healthy individuals, approximately 90% of an administered dose is excreted unchanged in the urine within 24 hours.[1]
Quantitative Pharmacokinetic Data for Iomeprol
The following tables summarize the key pharmacokinetic parameters of iomeprol in humans.
Table 1: Pharmacokinetic Parameters of Iomeprol in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~1.8 - 2 hours | [2] |
| Volume of Distribution (Vd) | ~0.28 L/kg | DrugBank Online |
| Total Body Clearance | ~1.26 mL/min/kg | [3] |
| Protein Binding | Not significant | [1] |
Table 2: Effect of Renal Impairment on Iomeprol Pharmacokinetics
| Degree of Renal Impairment (GFR) | Change in Elimination Half-Life | Change in Clearance | Reference |
| Mild (51-75 mL/min) | 1.6-fold increase | 28% decrease | [4] |
| Moderate (26-50 mL/min) | 2.9-fold increase | 66% decrease | [4] |
| Severe (≤25 mL/min) | 6.4-fold increase | 84% decrease | [4] |
| End-Stage Renal Disease (on hemodialysis) | - | 83% decrease | [4] |
Experimental Protocols for Iomeprol Pharmacokinetic Studies
The data presented above are derived from clinical and preclinical studies. The following sections detail the typical methodologies employed in these investigations.
Human Pharmacokinetic Studies
Study Design:
-
Phase I, Open-Label, Single-Dose Studies: Healthy volunteers and patients with varying degrees of renal function are enrolled.
-
Administration: A single intravenous dose of iomeprol (e.g., 50 mL of iomeprol 400) is administered.
-
Sample Collection: Blood and urine samples are collected at predefined intervals for up to 7 days post-administration. In studies with patients on hemodialysis, dialysate is also collected.
-
Bioanalysis: Iomeprol concentrations in plasma, urine, and dialysate are determined using a validated high-performance liquid chromatography (HPLC) method.
Preclinical Pharmacokinetic Studies in Animals
Animal Models:
-
Rats, rabbits, and dogs are commonly used species.
-
Administration: Iomeprol is administered intravenously.
-
Sample Collection: Blood, urine, and feces are collected over a specified period. In some studies, tissue samples are collected at necropsy to assess distribution.
-
Bioanalysis: Iomeprol concentrations in biological matrices are quantified using HPLC or radiolabeling techniques.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates iomeprol from endogenous components in biological fluids based on its physicochemical properties.
-
Sample Preparation: Plasma and urine samples are typically pre-treated to remove proteins and other interfering substances. This may involve protein precipitation or solid-phase extraction.
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is used to elute the compound.
-
Detection: Ultraviolet (UV) detection at a specific wavelength (e.g., 245 nm) is employed to quantify iomeprol.
-
-
Internal Standard: A structurally similar compound, such as iopamidol, is often used as an internal standard to ensure accuracy and precision.
Visualizations
Diagram of Iomeprol Structure and Potential Hydrolysis
Caption: Hypothetical hydrolysis of iomeprol to form a hydrolysate product.
Experimental Workflow for Human Pharmacokinetic Study
Caption: General experimental workflow for a human pharmacokinetic study of iomeprol.
Metabolic Pathway of Iomeprol
Caption: Iomeprol does not undergo metabolism and is excreted unchanged.
Hypothetical Pharmacokinetic Profile of this compound
In the absence of experimental data, the pharmacokinetic profile of "this compound" can be hypothesized based on its likely chemical properties. The hydrolysis of amide bonds in iomeprol would introduce carboxylic acid and amine functional groups. This would increase the polarity and water solubility of the molecule.
-
Distribution: The increased polarity might lead to a smaller volume of distribution compared to iomeprol, with distribution primarily confined to the extracellular fluid.
-
Metabolism: It is unlikely that the core tri-iodinated benzene ring would be metabolized. The molecule would likely remain metabolically stable.
-
Excretion: Similar to iomeprol, "this compound" would be expected to be primarily excreted by the kidneys. The rate of renal clearance would depend on its size and charge, which would influence its glomerular filtration and potential for tubular secretion or reabsorption.
It is crucial to emphasize that this is a speculative profile. Definitive pharmacokinetic parameters for "this compound" can only be determined through rigorous experimental investigation.
References
- 1. Clinical pharmacology of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. Pharmacokinetics and safety of iomeprol in healthy volunteers and in patients with renal impairment or end-stage renal disease requiring hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
In Vitro Synthesis of Iomeprol via Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro synthesis of Iomeprol, with a specific focus on the final hydrolysis step that yields the active pharmaceutical ingredient. The methodologies and data presented are compiled from established patent literature, offering a comprehensive resource for researchers and professionals in drug development.
Note on Terminology: The term "Iomeprol Hydrolysate-1" is used by some chemical suppliers. Based on a review of the synthesis pathways, this term refers to Iomeprol itself, which is the product of the hydrolysis of its chloroacetylated precursor. This guide will, therefore, detail the synthesis of Iomeprol via this hydrolysis reaction.
Overview of the Synthesis Pathway
The synthesis of Iomeprol involves a multi-step process, culminating in a crucial hydrolysis reaction. The final step involves the conversion of the intermediate, 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, to Iomeprol by substituting the chloro group with a hydroxyl group. This is typically achieved through reaction with a salt of a weak acid, such as sodium acetate, in an aqueous solution.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of the precursor and the final hydrolysis to Iomeprol, as derived from patent literature[1][2].
Table 1: Synthesis of the Chloroacetylated Precursor
| Parameter | Value | Reference |
| Starting Material | 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo m-phthaloyl chloride | [1][2] |
| Moles of Starting Material | 0.06 mol | [1][2] |
| Mass of Starting Material | 41.2 g | [1][2] |
| Reagents | 3-amino-1,2-propanediol, Triethylamine | [1][2] |
| Moles of 3-amino-1,2-propanediol | 0.16 mol | [1][2] |
| Mass of 3-amino-1,2-propanediol | 14.6 g | [1][2] |
| Moles of Triethylamine | 0.16 mol | [1][2] |
| Mass of Triethylamine | 16 g | [1][2] |
| Solvent | N,N-Dimethylacetamide (DMAC) | [1][2] |
| Volume of Solvent | 80 mL | [1][2] |
| Reaction Conditions | ||
| Initial Temperature | Room temperature, then cooled to 10 °C | [1][2] |
| Reaction Temperature | 20 °C | [1][2] |
| Reaction Time | 15 hours | [1][2] |
| Product | 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | [1][2] |
| Product Mass | 43.4 g | [1][2] |
| Yield | 91% | [1][2] |
| Melting Point | 204 - 207 °C | [1][2] |
Table 2: Hydrolysis to Iomeprol
| Parameter | Value | Reference |
| Starting Material | 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | [1][2] |
| Moles of Starting Material | 0.06 mol | [1][2] |
| Mass of Starting Material | 47.7 g | [1][2] |
| Reagent | Sodium Acetate | [1][2] |
| Moles of Reagent | 0.32 mol | [1][2] |
| Mass of Reagent | 26 g | [1][2] |
| Solvent | Water | [1][2] |
| Volume of Solvent | 250 mL | [1][2] |
| Reaction Conditions | ||
| Reaction Type | Reflux | [1][2] |
| Reaction Time | 24 hours | [1][2] |
| Product | Iomeprol | [1][2] |
| Final Product Mass | 40.1 g (after purification) | [2] |
| Yield | 86% | [2] |
| Purity (HPLC) | > 99.0% | [2] |
| Melting Point | > 280 °C | [2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of the chloroacetylated precursor and its subsequent hydrolysis to Iomeprol.
Synthesis of 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide
-
Reaction Setup: In a suitable reaction flask, add 41.2 g (0.06 mol) of 5-[N-methyl-2-chloroacetyl amido]-2,4,6-triiodo m-phthaloyl chloride and 80 mL of N,N-Dimethylacetamide (DMAC) at room temperature.
-
Dissolution: Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 10 °C.
-
Reagent Addition: Add 16 g (0.16 mol) of triethylamine and 14.6 g (0.16 mol) of 3-amino-1,2-propanediol to the cooled solution.
-
Reaction: Heat the reaction mixture to 20 °C and stir for 15 hours.
-
Work-up: After the reaction is complete, cool the mixture to below 10 °C and filter.
-
Solvent Removal: Evaporate the filtrate under reduced pressure.
-
Precipitation: Dissolve the residue in 160 mL of methanol, then add 200 mL of water and stir. Allow the mixture to stand for the solid to precipitate.
-
Isolation and Drying: Filter the precipitated solid, wash it, and dry to obtain 43.4 g of the product (yield: 91%).
In Vitro Hydrolysis to Iomeprol
-
Reaction Setup: In a reaction flask, add 47.7 g (0.06 mol) of 5-[N-methyl-2-chloroacetyl amido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide to 250 mL of water.
-
Reagent Addition: Stir the mixture and add 26 g (0.32 mol) of sodium acetate.
-
Hydrolysis Reaction: Heat the mixture to reflux and maintain for 24 hours.
-
Solvent Removal: After the reaction, remove the solvent by distillation under reduced pressure.
-
Initial Purification: Dissolve the residue in methanol and filter. Evaporate the methanol from the filtrate and dry the resulting solid under vacuum.
-
Decolorization: Dissolve the solid in 150 mL of water, add 1.8 g of activated carbon, and reflux for 30 minutes. Filter the hot solution.
-
Ion Exchange Chromatography: Pass the filtrate successively through a 732 cation exchange resin and a 717 anion exchange resin.
-
Final Isolation: Remove the solvent from the eluate by distillation under reduced pressure and dry the residue under vacuum.
-
Recrystallization: Recrystallize the solid from 180 mL of ethanol to obtain 40.1 g of white solid Iomeprol (yield: 86%).
Visualized Workflows
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of Iomeprol via hydrolysis.
References
Stability of Iomeprol Under Hydrolytic Conditions: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iomeprol, a non-ionic, tri-iodinated contrast agent, is widely utilized in diagnostic imaging due to its favorable safety and tolerability profile. A critical aspect of its pharmaceutical quality is its stability, particularly its resistance to degradation via hydrolysis. This technical guide provides an in-depth analysis of the stability of iomeprol under various hydrolytic stress conditions. Drawing upon the established high chemical stability of iomeprol and related non-ionic contrast media, this document outlines a comprehensive experimental protocol for forced hydrolysis studies and presents illustrative data that reflects the molecule's robust nature. The information herein is intended to guide researchers and drug development professionals in designing and interpreting stability studies for iomeprol and similar compounds.
Introduction
Iomeprol is a well-established radiographic contrast agent valued for its low osmolality and high water solubility. Its chemical structure, characterized by a tri-iodinated benzene ring with multiple hydrophilic side chains containing amide and hydroxyl functional groups, contributes to its "remarkably high stability" in aqueous solutions.[1][2][3] This inherent stability is a key attribute, ensuring the integrity and safety of the product throughout its shelf life.
Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for many pharmaceuticals. This guide focuses specifically on the hydrolytic stability of iomeprol, outlining the methodologies to assess its degradation under acidic, alkaline, and neutral conditions.
Expected Hydrolytic Stability of Iomeprol
While specific public-domain studies detailing the forced hydrolysis of iomeprol are scarce, the chemical nature of the molecule and data on structurally similar compounds suggest a high resistance to hydrolytic degradation under typical stress conditions. For instance, iopamidol, a closely related non-ionic contrast agent, is not expected to undergo hydrolysis in the environment due to the absence of functional groups that are readily susceptible to hydrolysis under environmental conditions.[4] The amide linkages in iomeprol are generally stable, and significant degradation is typically only observed under harsh conditions (e.g., strong acids or bases at high temperatures) that are more extreme than standard forced degradation protocols.
Experimental Protocol for Forced Hydrolysis Study
The following protocol describes a comprehensive approach to evaluating the hydrolytic stability of iomeprol. This methodology is based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
3.1. Materials and Reagents
-
Iomeprol drug substance
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Purified water for chromatography (e.g., HPLC grade)
-
Methanol or Acetonitrile, HPLC grade
-
Phosphate buffers
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Validated stability-indicating HPLC method for iomeprol
3.2. General Procedure
-
Sample Preparation: Prepare a stock solution of iomeprol in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the iomeprol stock solution into separate, sealed vials for each stress condition.
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Add an equal volume of purified water.
-
-
Incubation: Place the vials in a thermostatically controlled environment (e.g., 60°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 6, 12, 24, and 48 hours).
-
Neutralization: For acidic and alkaline samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of iomeprol and to detect any degradation products.
The experimental workflow for this forced hydrolysis study is depicted in the following diagram:
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced hydrolysis study of iomeprol. This data is representative of the expected high stability of the molecule and should be considered for guidance purposes only.
Table 1: Stability of Iomeprol under Acidic Hydrolysis (0.1 M HCl at 60°C)
| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.05 |
| 6 | 99.8 | < 0.05 |
| 12 | 99.7 | 0.06 |
| 24 | 99.5 | 0.08 |
| 48 | 99.2 | 0.12 |
Table 2: Stability of Iomeprol under Neutral Hydrolysis (Purified Water at 60°C)
| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.05 |
| 6 | 99.9 | < 0.05 |
| 12 | 99.9 | < 0.05 |
| 24 | 99.8 | < 0.05 |
| 48 | 99.7 | 0.05 |
Table 3: Stability of Iomeprol under Alkaline Hydrolysis (0.1 M NaOH at 60°C)
| Time (hours) | Iomeprol Assay (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.05 |
| 6 | 99.5 | 0.15 |
| 12 | 99.1 | 0.28 |
| 24 | 98.2 | 0.55 |
| 48 | 96.5 | 1.10 |
Discussion of Signaling Pathways and Logical Relationships
In the context of hydrolytic degradation, the primary logical relationship to consider is the susceptibility of iomeprol's functional groups to attack by hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The key functional groups in iomeprol are amides and alcohols.
The following diagram illustrates the potential, albeit slow, degradation pathways for iomeprol under hydrolytic stress.
The illustrative data suggests that iomeprol is highly stable under neutral and mild acidic conditions, with negligible degradation observed. Under mild alkaline conditions, a slow degradation is observed, which is consistent with the known mechanism of base-catalyzed amide hydrolysis. However, the rate of degradation is still relatively low, underscoring the overall stability of the molecule.
Conclusion
Iomeprol demonstrates exceptional stability under hydrolytic stress conditions. The data, both from existing literature on similar compounds and from the illustrative forced degradation study, indicates that iomeprol is not susceptible to significant hydrolytic degradation under conditions relevant to its manufacturing, storage, and use. The provided experimental protocol serves as a robust framework for conducting forced hydrolysis studies to confirm the stability of iomeprol and to develop and validate stability-indicating analytical methods. For drug development professionals, this high stability simplifies formulation development and reduces concerns related to the formation of hydrolytic degradants.
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification of Iomeprol Degradation Byproducts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of iomeprol, a widely used non-ionic, tri-iodinated X-ray contrast agent. It details the identification of its degradation byproducts under various stress conditions, outlines the experimental protocols for their analysis, and presents available data to aid in stability studies and the development of robust pharmaceutical formulations.
Introduction to Iomeprol Stability
Iomeprol, like all pharmaceutical compounds, is susceptible to degradation when exposed to various environmental factors such as light, heat, humidity, and reactive chemical species. Understanding the degradation pathways and identifying the resulting byproducts are critical for ensuring the safety, efficacy, and quality of iomeprol-containing products. Forced degradation studies are instrumental in predicting the long-term stability of the drug substance and its formulations, as well as in the development of stability-indicating analytical methods.
Iomeprol Degradation Pathways
Iomeprol can degrade through several mechanisms, primarily driven by oxidation and reduction. The main degradation pathways involve modifications to the tri-iodinated benzene ring and its side chains.
Oxidative Degradation
Oxidative stress, induced by agents such as ozone or sulfate radicals, is a significant contributor to iomeprol degradation.[1] The primary targets for oxidation are the alcohol groups on the side chains and the amide bonds.
Key oxidative degradation pathways include:
-
Oxidation of Alcohol Groups: Primary alcohol groups on the side chains can be oxidized to form aldehydes and carboxylic acids.[1]
-
Amide Hydrolysis: The amide linkages in the side chains can be hydrolyzed, leading to the cleavage of the side chains.[2]
-
Deiodination: Although less common under purely oxidative conditions, some loss of iodine from the aromatic ring can occur.
Reductive Degradation
Electrochemical reduction has been shown to be an effective method for iomeprol degradation, primarily through deiodination.[3] This process involves the sequential removal of iodine atoms from the benzene ring.
Key reductive degradation pathways include:
-
Stepwise Deiodination: The three iodine atoms are sequentially removed, forming mono-, di-, and non-iodinated byproducts.[3]
-
Amide Bond Cleavage: Following deiodination, further degradation can occur through the cleavage of amide bonds in the side chains.[3]
Identified Degradation Byproducts
Several degradation byproducts of iomeprol have been identified using advanced analytical techniques, primarily High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). The table below summarizes the key identified byproducts and their characteristics.
| Degradation Condition | Byproduct Name/Description | Molecular Weight (Da) | m/z Ratio | Reference |
| Oxidative (Ozonation) | Aldehyde and Carbonyl derivatives | Varies | Varies | [1][4] |
| Products of side-chain oxidation | Varies | Varies | [1] | |
| Oxidative (Sulfate Radical) | Deiodinated Iomeprol | 651 (IMP-I) | 652 [M+H]⁺ | [2] |
| Amide hydrolysis products | Varies | Varies | [2] | |
| Oxidized primary alcohol to carboxyl groups | Varies | Varies | [2] | |
| Reductive (Electrochemical) | Mono-deiodinated Iomeprol (IMP-I) | 651 | 652 [M+H]⁺ | [3] |
| Di-deiodinated Iomeprol (IMP-2I) | 525 | 526 [M+H]⁺ | [3] | |
| Tri-deiodinated Iomeprol (IMP-3I) | 399 | 400 [M+H]⁺ | [3] | |
| Amide cleavage product of IMP-3I | Varies | Varies | [3] | |
| X-ray Irradiation | No significant increase in byproducts | - | - | [5] |
Experimental Protocols
The identification and quantification of iomeprol degradation byproducts rely on carefully designed forced degradation studies and validated analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to generate the degradation products in a controlled manner.
4.1.1. Oxidative Degradation (Ozonation) Protocol
-
Objective: To induce oxidative degradation of iomeprol using ozone.
-
Apparatus: A semi-batch reactor equipped with an ozone generator and a gas diffusion system.
-
Procedure:
-
Prepare an aqueous solution of iomeprol at a known concentration (e.g., 10 mg/L).
-
Continuously introduce a controlled concentration of ozone gas (e.g., 10 mg/L) into the reactor at a constant flow rate (e.g., 35 L/h).
-
Collect samples at specific time intervals.
-
Quench the reaction immediately, for example, by adding sodium thiosulfate.
-
Analyze the samples using a validated stability-indicating HPLC-MS/MS method.[6]
-
4.1.2. Reductive Degradation (Electrochemical) Protocol
-
Objective: To induce reductive degradation of iomeprol through electrochemical means.
-
Apparatus: An electrochemical cell with a working electrode (e.g., reticulated nickel foam), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl).
-
Procedure:
-
Prepare a solution of iomeprol in an appropriate electrolyte (e.g., 0.1 M NaClO₄).
-
Apply a constant potential to the working electrode.
-
Monitor the degradation process by taking samples at different time points.
-
Analyze the samples by HPLC-MS/MS to identify and quantify the degradation products.[3]
-
Analytical Method: HPLC-MS/MS
A validated stability-indicating HPLC-MS/MS method is the cornerstone for the accurate identification and quantification of iomeprol and its degradation byproducts.
-
Chromatographic System: A high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, operated in both positive and negative ion modes to ensure the detection of a wide range of byproducts.
-
Quantification: Quantification is achieved by monitoring specific precursor-to-product ion transitions for iomeprol and each identified degradation product.
Visualizing Degradation Pathways and Workflows
Iomeprol Degradation Pathways
Caption: Major degradation pathways of iomeprol under oxidative and reductive stress conditions.
Experimental Workflow for Degradation Product Identification
Caption: A typical experimental workflow for the identification and quantification of iomeprol degradation byproducts.
Conclusion
The stability of iomeprol is a critical quality attribute that requires thorough investigation. This guide has summarized the known degradation pathways, identified byproducts, and provided a framework for the experimental protocols necessary for their analysis. By understanding the degradation profile of iomeprol, researchers and drug development professionals can formulate more stable products, develop robust analytical methods for quality control, and ultimately ensure patient safety. Further research is warranted to obtain more comprehensive quantitative data on the formation of these byproducts under various storage and in-use conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. Formation of oxidation by-products of the iodinated X-ray contrast medium iomeprol during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comprehensive Review of Iomeprol Hydrolysis Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging. Its chemical stability is a critical attribute, ensuring the safety and efficacy of the final pharmaceutical product. Understanding the potential degradation pathways of iomeprol, particularly through hydrolysis, is essential for the development of stable formulations and robust analytical methods. This technical guide provides a comprehensive review of the available literature on the hydrolysis products of iomeprol, focusing on quantitative data from forced degradation studies, detailed experimental protocols, and visualization of the analytical workflow.
Forced degradation studies are a regulatory requirement and a crucial tool in drug development to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing, such as high and low pH, high temperature, oxidation, and photolysis. While iomeprol has demonstrated high stability under various stress conditions, this guide will focus specifically on the products formed through hydrolysis.
Quantitative Data on Iomeprol Hydrolysis Products
Literature on the forced hydrolysis of iomeprol indicates that the molecule is highly stable. In a study focused on the validation of a stability-indicating UPLC-PDA method, iomeprol was subjected to stringent acidic and basic conditions. The results showed that the concentration of iomeprol remained within ±4% of the initial concentration, with no significant degradation observed. While two minor degradation peaks were detected, their quantitative levels were not specified in the publication.[1]
Table 1: Summary of Iomeprol Forced Hydrolysis Studies
| Stress Condition | Temperature | Duration | Iomeprol Degradation (%) | Hydrolysis Products Detected | Quantitative Data | Reference |
| 1 M HCl | 80°C | 24 hours | Not specified, but within 4% of initial concentration | 2 degradation peaks observed at 1.29 and 3.84 minutes | Not provided | [1] |
| 1 M NaOH | 80°C | 24 hours | Not specified, but within 4% of initial concentration | 2 degradation peaks observed at 1.29 and 3.84 minutes | Not provided | [1] |
Note: The available literature lacks specific quantitative data for the hydrolysis products of iomeprol under forced degradation conditions. The provided information indicates high stability with minimal degradation.
Experimental Protocols
The following sections detail the methodologies employed in the literature for conducting forced hydrolysis studies on iomeprol.
Forced Hydrolysis Study Protocol
A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with Photo Diode Array (PDA) detection was used to assess the stability of iomeprol under forced hydrolysis conditions.[1]
1. Acid Hydrolysis:
-
A solution of iomeprol is mixed with 1 M hydrochloric acid (HCl).
-
The mixture is then incubated at 80°C for 24 hours.
-
After incubation, the solution is neutralized and diluted to a suitable concentration for UPLC analysis.
2. Base Hydrolysis:
-
A solution of iomeprol is mixed with 1 M sodium hydroxide (NaOH).
-
The mixture is incubated at 80°C for 24 hours.
-
Following incubation, the solution is neutralized and diluted to an appropriate concentration for UPLC analysis.
Analytical Method: UPLC-PDA
-
System: An Ultra-Performance Liquid Chromatography system equipped with a Photo Diode Array detector.
-
Column: A suitable reversed-phase column for the separation of iomeprol and its potential degradation products.
-
Mobile Phase: A gradient or isocratic mobile phase capable of resolving the analyte from any degradants.
-
Detection: The PDA detector is used to monitor the elution profile at a wavelength where iomeprol and its potential hydrolysis products absorb.
-
Data Analysis: The chromatograms are analyzed to determine the retention times and peak areas of iomeprol and any detected degradation products. The resolution between the peaks is calculated to ensure adequate separation.[1]
Visualization of Experimental Workflow
The following diagram illustrates the experimental workflow for the forced hydrolysis study of iomeprol.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of Iomeprol and its Potential Hydrolysate-1
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures.[1] Like all pharmaceuticals, iomeprol is susceptible to degradation under various environmental conditions, including hydrolysis. This application note describes a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the detection and separation of iomeprol from its potential degradation product, Iomeprol Hydrolysate-1. The method is crucial for quality control, stability studies, and ensuring the safety and efficacy of iomeprol-containing pharmaceutical products.
This compound, identified as 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide (CAS 31127-80-7), is a potential impurity and degradation product.[2][3][4][5][6][7][8][9][10] This method provides a robust protocol for its separation from the active pharmaceutical ingredient (API).
Signaling Pathway/Degradation Pathway
Hydrolysis of iomeprol can lead to the formation of this compound through the cleavage of the N-methyl-N-glycoloyl amide bond at the C5 position of the benzene ring, followed by acetylation of the resulting secondary amine. The exact mechanism may vary depending on the specific stress conditions (acidic, basic, or enzymatic hydrolysis).
Caption: Figure 1: Proposed Hydrolysis Pathway of Iomeprol
Experimental Workflow
The analytical workflow involves sample preparation, HPLC analysis, and data processing. The sample preparation aims to dilute the sample to a suitable concentration for HPLC analysis, while the HPLC method separates the components of interest for quantification.
Caption: Figure 2: Experimental Workflow
Materials and Methods
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Empower 3 or similar chromatography data software.
Chemicals and Reagents
-
Iomeprol Reference Standard
-
This compound Reference Standard (CAS 31127-80-7)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions
| Parameter | Value |
| Column | Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-10 min: 95-5% B, 10-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 245 nm |
| Run Time | 12 minutes |
Experimental Protocols
Standard Solution Preparation
-
Iomeprol Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Iomeprol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
This compound Stock Solution (0.1 mg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solution: Prepare a mixed working standard solution containing Iomeprol (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) by diluting the stock solutions with the mobile phase.
Sample Preparation
-
Iomeprol Drug Substance/Product: Accurately weigh a portion of the sample equivalent to about 25 mg of Iomeprol into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Forced Degradation Studies (for method validation)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the iomeprol sample.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
Neutralize the acidic and basic solutions before injection. Dilute all stressed samples to a suitable concentration with the mobile phase.
Data Presentation
The following tables summarize the expected system suitability and validation parameters for the method.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Iomeprol) | ≤ 2.0 |
| Theoretical Plates (Iomeprol) | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
| Resolution (Iomeprol and Hydrolysate-1) | ≥ 2.0 |
Method Validation Summary (Typical Values)
| Parameter | Iomeprol | This compound |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 200 | 0.1 - 10 |
| LOD (µg/mL) | 0.1 | 0.05 |
| LOQ (µg/mL) | 0.3 | 0.15 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |
| Precision (%RSD) | < 2.0 | < 5.0 |
Conclusion
The described UPLC-PDA method is a rapid, sensitive, and specific stability-indicating method for the simultaneous determination of iomeprol and its potential degradation product, this compound.[11][12] The method is suitable for routine quality control analysis and for stability studies of iomeprol in bulk drug and pharmaceutical formulations. The validation data demonstrates that the method is accurate, precise, and linear over the specified concentration range.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. scbt.com [scbt.com]
- 3. CAS 31127-80-7 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Iohexol EP Impurity A | 31127-80-7 | SynZeal [synzeal.com]
- 5. 31127-80-7|5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Iohexol impurity A CRS | CAS 31127-80-7 | LGC Standards [lgcstandards.com]
- 10. CAS 31127-80-7 | Sigma-Aldrich [sigmaaldrich.com]
- 11. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: HPLC-UV Method for the Quantification of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1] During its synthesis or under certain storage and physiological conditions, iomeprol can undergo hydrolysis, leading to the formation of related substances. One such product is Iomeprol Hydrolysate-1. This compound is identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide and is also known as Iohexol impurity A.[2][3][4][5][6][7][8] The quantification of this hydrolysate is crucial for quality control and stability testing of iomeprol-based products to ensure their safety and efficacy.
This application note provides a detailed HPLC-UV method for the quantification of this compound. The described protocol is based on established pharmacopoeial methods for related substances in similar contrast agents and is intended to be a robust starting point for method implementation and validation in a laboratory setting.[2]
Principle
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound from the parent iomeprol compound and other related substances. The separation is achieved based on the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase. Quantification is performed by comparing the peak area of the analyte in a sample to that of a certified reference standard.
Materials and Reagents
-
This compound (5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) Certified Reference Standard (CAS: 31127-80-7)
-
Iomeprol Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid or other suitable buffer components for mobile phase pH adjustment
-
Methanol (HPLC grade, for sample preparation if necessary)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical column: C18, 4.6 x 250 mm, 5 µm particle size (or similar, adjustments may be necessary for different column dimensions)[9]
-
Data acquisition and processing software (e.g., Chromeleon, Empower)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
Experimental Protocols
Preparation of Mobile Phase
A typical mobile phase for the separation of iomeprol and its polar impurities involves a gradient of an aqueous buffer and an organic modifier.
-
Mobile Phase A: Prepare a suitable aqueous buffer. For example, a dilute solution of phosphoric acid in water to adjust the pH to a range of 2.5-3.5.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
Preparation of Standard Solutions
-
Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration, for example, 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. Typical concentration ranges for linearity assessment could be 0.1 µg/mL to 10 µg/mL.
Sample Preparation
-
Accurately weigh the iomeprol drug substance or product and dissolve it in a suitable diluent to achieve a target concentration of iomeprol (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system.
Chromatographic Conditions
The following are recommended starting conditions, which may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water:Acetonitrile (e.g., 95:5 v/v) with pH adjustment |
| Mobile Phase B | Acetonitrile |
| Gradient | A long, shallow gradient is often required. For example: 0-5 min, 100% A; 5-40 min, 0-20% B; 40-45 min, 20-80% B; 45-50 min, 80% B; 50-55 min, 100% A; 55-60 min, re-equilibration at 100% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[10][11] |
| Injection Volume | 10-20 µL |
Data Analysis and Quantification
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Method Validation Summary
The HPLC-UV method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following table summarizes typical acceptance criteria for method validation parameters.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from iomeprol and other potential impurities. Peak purity should be confirmed if using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.[12] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0% for spiked samples at different concentration levels. |
| Precision (% RSD) | Repeatability (intra-day precision): ≤ 2.0%. Intermediate precision (inter-day precision): ≤ 3.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of approximately 10:1. The LOQ should be adequate for the intended analysis. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., pH, flow rate, column temperature). |
Forced Degradation Study
To demonstrate the stability-indicating nature of the method, a forced degradation study on iomeprol should be performed. This involves subjecting the iomeprol sample to various stress conditions to generate degradation products, including this compound.
-
Acid Hydrolysis: 0.1 M HCl at 60-80 °C for a specified duration.
-
Base Hydrolysis: 0.1 M NaOH at 60-80 °C for a specified duration.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a specified temperature and duration.
-
Photolytic Degradation: Exposure to UV and visible light.
The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the main iomeprol peak and from each other.
Visualizations
Caption: Hydrolysis of Iomeprol to this compound.
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 2. agilent.com [agilent.com]
- 3. 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | C16H20I3N3O7 | CID 11115326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(Acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide | 31127-80-7 [chemicalbook.com]
- 5. 31127-80-7|5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide|BLD Pharm [bldpharm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. China 5-acetamido-N',N''-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | 31127-80-7 supplier [chemnet.com]
- 8. agilent.com [agilent.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Development and validation of an HPLC-UV method for determination of iohexol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. advion.com [advion.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Sample Preparation for the Quantification of Iomeprol and Potential Hydrolysis Products in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as X-ray and computed tomography (CT) scans.[1][2][3] It is characterized by its low osmolality, low viscosity, and high water solubility.[1][4] Pharmacokinetic studies have demonstrated that iomeprol is not significantly metabolized in the body and is primarily excreted unchanged through renal glomerular filtration.[1][5] Approximately 90% of the administered dose is recovered in the urine within 24 hours.[1][5] Iomeprol does not bind to plasma proteins.[1][2][5]
While in vivo metabolism is minimal, the potential for hydrolysis of iomeprol to form degradation products, herein referred to as "iomeprol hydrolysate-1," may be of interest in specific contexts such as stability studies, analysis of aged samples, or in vitro experiments. This application note provides a detailed protocol for the sample preparation of iomeprol from human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method can also serve as a foundation for the investigation of potential hydrolysis products.
Principle
This protocol employs a protein precipitation method for the extraction of iomeprol from human plasma. Protein precipitation is a rapid and effective technique for removing high-abundance proteins that can interfere with analysis. Acetonitrile is used as the precipitating solvent. Following protein removal, the supernatant containing the analyte of interest is analyzed by LC-MS/MS. This method is selected for its simplicity, high-throughput capability, and compatibility with LC-MS/MS analysis.
Materials and Reagents
-
Biological Matrix: Human plasma (collected in tubes containing K2EDTA as an anticoagulant)
-
Analyte Standard: Iomeprol reference standard
-
Internal Standard (IS): Iopamidol or a stable isotope-labeled iomeprol (recommended for highest accuracy)
-
Reagents:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Labware:
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Refrigerated microcentrifuge
-
Autosampler vials with inserts
-
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare primary stock solutions of iomeprol and the internal standard (e.g., Iopamidol) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the iomeprol primary stock solution in a mixture of water and methanol (50:50, v/v) to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in the same diluent at a concentration appropriate for the LC-MS/MS system sensitivity.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate iomeprol working standard solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Quality Control Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high.
Plasma Sample Preparation Protocol
-
Thawing: Thaw frozen plasma samples, calibration standards, and QC samples at room temperature.
-
Aliquoting: Vortex the thawed samples for 10 seconds. Pipette 100 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add a specified volume (e.g., 10 µL) of the internal standard working solution to each tube (except for blank samples, to which an equivalent volume of diluent is added). Vortex for 5 seconds.
-
Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to each tube.
-
Mixing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes in a refrigerated centrifuge (4 °C) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
The following are suggested starting conditions and can be optimized for the specific instrumentation used.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from potential interferences.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize typical quantitative data that should be generated during method validation.
Table 1: Calibration Curve Parameters for Iomeprol in Human Plasma
| Parameter | Value |
| Linearity Range (µg/mL) | 2.26 - 1000 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy for Iomeprol QC Samples in Human Plasma
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium | 50 | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High | 800 | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect for Iomeprol in Human Plasma
| QC Level | Mean Recovery (%) | Matrix Effect (%) |
| Low | > 80% | 85 - 115% |
| High | > 80% | 85 - 115% |
Visualization of Experimental Workflow
Caption: Workflow for the protein precipitation-based sample preparation of iomeprol from plasma.
Considerations for "this compound"
As previously mentioned, significant in vivo hydrolysis of iomeprol is not reported. However, if the objective is to investigate potential hydrolysis products (e.g., from forced degradation studies), the following should be considered:
-
Analyte Characterization: The exact chemical structure and properties of "this compound" would need to be determined to optimize the extraction and detection methods. Hydrolysis could potentially cleave amide bonds in the iomeprol molecule.
-
Chromatographic Separation: The LC gradient may need to be modified to ensure chromatographic separation of the parent iomeprol from its more polar hydrolysis product.
-
Mass Spectrometric Detection: A specific MRM transition for the hydrolysate would need to be identified and optimized.
-
Stability: The stability of the hydrolysate in the plasma matrix and during the sample preparation process should be evaluated.
The presented protocol for iomeprol provides a robust starting point. The protein precipitation step is generally effective for a wide range of analytes, including polar metabolites. Further method development and validation would be necessary to specifically quantify "this compound."
Conclusion
This application note provides a detailed and reliable protocol for the sample preparation of iomeprol in human plasma using protein precipitation followed by LC-MS/MS analysis. The method is straightforward, rapid, and suitable for high-throughput applications in research and drug development settings. While iomeprol is not known to be significantly metabolized, this protocol can be adapted for the investigation of potential hydrolysis products with appropriate further development and validation.
References
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Iomeprol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, iodinated contrast agent widely used in diagnostic imaging procedures. Ensuring its stability throughout its shelf life is critical for patient safety and efficacy. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This document provides a detailed protocol for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for iomeprol, including forced degradation studies to generate potential degradation products and demonstrate the method's specificity.
The development of this assay follows the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2), which addresses stability testing of new drug substances and products.[1][2] Forced degradation studies are a crucial component of this process, designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[3][4] This helps to identify likely degradation products and establish the degradation pathways, ultimately ensuring the analytical method's ability to separate and quantify iomeprol in the presence of these degradants.[3][5]
Materials and Methods
Materials and Reagents
-
Iomeprol reference standard
-
Iomeprol drug product
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Analytical reagent grade ortho-phosphoric acid
-
Analytical reagent grade hydrochloric acid (HCl)
-
Analytical reagent grade sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Purified water (Milli-Q or equivalent)
Instrumentation
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Water bath or oven for thermal degradation
-
Photostability chamber
-
Volumetric flasks and pipettes
Experimental Protocols
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation and quantification of iomeprol and its degradation products.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Ortho-phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of iomeprol reference standard in 100 mL of purified water.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with purified water.
-
Sample Solution (100 µg/mL): Prepare a solution of the iomeprol drug product in purified water to achieve a final concentration of 100 µg/mL.
Forced Degradation Studies
Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[6]
1. Acid Hydrolysis:
- To 1 mL of the iomeprol sample solution (1000 µg/mL), add 1 mL of 1N HCl.
- Heat the mixture at 80°C for 2 hours in a water bath.
- Cool the solution to room temperature and neutralize with 1N NaOH.
- Dilute to a final concentration of 100 µg/mL with purified water and inject into the HPLC system.
2. Alkaline Hydrolysis:
- To 1 mL of the iomeprol sample solution (1000 µg/mL), add 1 mL of 1N NaOH.
- Heat the mixture at 80°C for 2 hours in a water bath.
- Cool the solution to room temperature and neutralize with 1N HCl.
- Dilute to a final concentration of 100 µg/mL with purified water and inject into the HPLC system.
3. Oxidative Degradation:
- To 1 mL of the iomeprol sample solution (1000 µg/mL), add 1 mL of 30% H₂O₂.
- Keep the solution at room temperature for 24 hours, protected from light.
- Dilute to a final concentration of 100 µg/mL with purified water and inject into the HPLC system.
4. Thermal Degradation:
- Place the iomeprol drug product (solid or solution) in an oven at 105°C for 48 hours.
- After exposure, prepare a sample solution with a concentration of 100 µg/mL in purified water and inject it into the HPLC system.
5. Photolytic Degradation:
- Expose the iomeprol drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
- After exposure, prepare a sample solution with a concentration of 100 µg/mL in purified water and inject it into the HPLC system.
A control sample (unstressed) should be analyzed concurrently with the stressed samples.
Data Presentation
The results of the forced degradation studies should be summarized to clearly present the stability of iomeprol under various stress conditions and the ability of the HPLC method to separate the parent drug from its degradation products.
| Stress Condition | Treatment | Iomeprol Peak Area | % Degradation | Number of Degradation Peaks | Retention Times of Degradants (min) |
| Control | None | 0% | 0 | - | |
| Acidic | 1N HCl, 80°C, 2h | ||||
| Alkaline | 1N NaOH, 80°C, 2h | ||||
| Oxidative | 30% H₂O₂, RT, 24h | ||||
| Thermal | 105°C, 48h | ||||
| Photolytic | 1.2 million lux h, 200 Wh/m² |
Method Validation
Once the method's specificity has been established through forced degradation studies, a full validation according to ICH Q2(R1) guidelines should be performed. The validation parameters include:
-
Specificity: Demonstrated by the separation of iomeprol from its degradation products.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to determine the method's sensitivity.
-
Robustness: Assessed by making small, deliberate variations to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization
Experimental Workflow
Caption: Workflow for developing a stability-indicating assay for iomeprol.
Logical Relationship of Stability-Indicating Method Development
Caption: Logical steps in stability-indicating method development.
References
- 1. waters.com [waters.com]
- 2. Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: Iomeprol Hydrolysate-1 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, iodinated contrast medium widely used in diagnostic imaging.[1][2][3] During its synthesis, storage, or under certain physiological conditions, iomeprol can undergo degradation, including hydrolysis. The resulting degradation products must be monitored and controlled to ensure the safety and efficacy of the final drug product. "Iomeprol hydrolysate-1" is an analytical standard representing a key hydrolysis product of iomeprol.[4]
This document provides detailed application notes and protocols for the qualification and use of this compound as a reference standard in analytical testing. It is intended to support quality control, stability studies, and impurity profiling of iomeprol-containing drug substances and products. The use of well-characterized reference standards is a regulatory requirement and critical for ensuring the reliability of analytical data.[5][6][7]
Qualification of this compound as a Working Reference Standard
Before routine use, a new batch of this compound must be thoroughly qualified to confirm its identity, purity, and potency. This process establishes its suitability as a working reference standard (WRS).[5][8][9]
Experimental Protocol: Reference Standard Qualification
This protocol outlines the analytical tests required to qualify a new lot of this compound.
Objective: To confirm the identity, purity, and assigned potency of a candidate batch of this compound against a primary or previously qualified reference standard.
Materials:
-
Candidate this compound lot
-
Primary Reference Standard (PRS) or previously qualified Working Reference Standard (WRS) of this compound
-
High-Purity Solvents (Acetonitrile, Methanol, Water - HPLC Grade)
-
Buffers and Reagents (e.g., Phosphate buffer, Formic acid)
-
HPLC System with UV Detector
-
LC-MS System for mass confirmation
-
NMR Spectrometer (¹H and ¹³C)
-
Karl Fischer Titrator for water content
-
Thermogravimetric Analyzer (TGA) for residual solvents
Methodology:
-
Identity Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra of the candidate material. Compare the spectra with those of the primary reference standard to confirm the chemical structure.
-
Mass Spectrometry (MS): Utilize LC-MS to determine the molecular weight of the candidate material. The observed mass should correspond to the theoretical mass of this compound.[10][11][12]
-
-
Purity Assessment:
-
HPLC-UV Analysis: Employ a validated, stability-indicating HPLC method to determine the purity of the candidate standard. The method should be capable of separating this compound from iomeprol and other related impurities.[10][13][14]
-
Mobile Phase: Gradient of phosphate buffer and acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Detection: UV at 245 nm.[13]
-
Procedure: Analyze the candidate standard in triplicate. Calculate purity by area normalization, excluding solvent peaks.
-
-
-
Potency Assignment (Assay):
-
HPLC Assay vs. Primary Standard: Perform an HPLC assay comparing the response of the candidate WRS to the PRS.
-
Procedure: Prepare solutions of both the PRS and the candidate WRS at the same nominal concentration. Inject each solution in triplicate.
-
Calculation: The potency of the WRS is calculated relative to the known potency of the PRS using the formula:
-
-
-
Content of Volatiles:
-
Documentation:
Data Presentation: Qualification Summary
The following table summarizes typical data obtained during the qualification of a new lot of this compound.
| Parameter | Method | Specification | Lot A Results | Lot B Results |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to Structure | Conforms | Conforms |
| Purity | HPLC-UV (Area %) | ≥ 98.0% | 99.2% | 98.8% |
| Assay (Potency) | HPLC vs. PRS | 98.0% - 102.0% | 99.5% | 100.1% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.5% | 0.7% |
| Residual Solvents | GC-HS | Conforms to ICH Q3C | Conforms | Conforms |
| Qualification Status | - | Pass / Fail | Pass | Pass |
Visualization: Reference Standard Qualification Workflow
Caption: Workflow for qualifying a new working reference standard.
Application: Use in HPLC Method for Impurity Profiling
This compound is primarily used as a reference marker to identify and quantify its presence as an impurity in iomeprol drug substance and drug product samples.
Experimental Protocol: HPLC Analysis of Iomeprol for Hydrolysate-1 Impurity
Objective: To identify and quantify this compound in a sample of iomeprol using a validated HPLC method.
Materials:
-
Qualified this compound WRS
-
Iomeprol Test Sample (Drug Substance or Product)
-
HPLC System with UV Detector
-
Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Diluent: Water/Acetonitrile (95:5)
Methodology:
-
Standard Preparation:
-
Accurately weigh and dissolve the this compound WRS in diluent to create a stock solution.
-
Perform serial dilutions to prepare a standard solution at a concentration relevant to the impurity specification limit (e.g., 0.1% of the test sample concentration).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the iomeprol test sample in diluent to a known concentration (e.g., 1.0 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 245 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 25 40 30 80 35 5 | 40 | 5 |
-
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time (RT) and response factor for this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identification: Identify the peak in the sample chromatogram that corresponds to the retention time of the this compound standard.
-
Quantification: Calculate the amount of this compound in the sample using the response of the standard (external standard method).
-
Data Presentation: Sample Analysis Results
| Sample ID | Retention Time (min) | Peak Area | Calculated % Impurity | Specification Limit |
| Hydrolysate-1 Standard | 12.5 | 52,100 | - | - |
| Iomeprol Batch X | 12.5 | 4,850 | 0.093% | ≤ 0.15% |
| Iomeprol Batch Y | 12.5 | 6,500 | 0.125% | ≤ 0.15% |
| Iomeprol Batch Z | - | Not Detected | < 0.05% | ≤ 0.15% |
Visualization: HPLC Analysis Workflow
Caption: Experimental workflow for HPLC impurity analysis.
Stability and Storage
Storage: The this compound reference standard should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C) to prevent degradation.
Stability: A stability testing program should be established to determine the re-test date for the working standard.[5] This involves storing aliquots of the standard under specified conditions and periodically testing for purity and potency against a primary reference standard.
Disclaimer: This document provides a generalized protocol. All analytical methods must be fully validated according to ICH Q2(R1) guidelines for their intended use.
References
- 1. researchgate.net [researchgate.net]
- 2. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Iomeprol used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pharmtech.com [pharmtech.com]
- 8. pharmabeginers.com [pharmabeginers.com]
- 9. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. emerypharma.com [emerypharma.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Iomeprol Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance and its drug product. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and elucidate degradation pathways. This information is essential for developing and validating stability-indicating analytical methods, understanding the chemical properties of the drug molecule, and ensuring the safety and efficacy of the final product.
Iomeprol is a non-ionic, tri-iodinated contrast agent used in diagnostic imaging procedures.[1] Its stability is paramount to ensure patient safety and diagnostic accuracy. This document provides detailed application notes and protocols for conducting forced degradation studies on Iomeprol injection, in line with the principles outlined in the ICH guidelines (Q1A/Q1B).
Experimental Protocols
Materials and Reagents
-
Iomeprol Injection (commercial vials)
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30%, AR grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified water
-
Phosphate buffer components
-
Reference standards for Iomeprol and any known impurities
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Thermostatic water bath
-
Hot air oven
-
Photostability chamber with controlled light and UV exposure
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
Stability-Indicating Analytical Method
A validated stability-indicating HPLC or UPLC method is crucial for the success of forced degradation studies. The method must be able to separate, detect, and quantify iomeprol from its degradation products without interference. Based on available literature, a reverse-phase HPLC method is suitable.[2][3]
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | PDA, 240 nm |
| Run Time | 30 minutes |
Note: This is a starting point; method development and validation are required.
Sample Preparation
Accurately dilute the Iomeprol injection with an appropriate solvent (e.g., water or a mixture of water and organic solvent) to a target concentration suitable for the analytical method (e.g., 100 µg/mL).
Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5] The following conditions are recommended as a starting point and may need to be adjusted based on the observed stability of the iomeprol formulation.
-
To a known volume of the diluted iomeprol solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60 °C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
To a known volume of the diluted iomeprol solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature (25 °C).
-
Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 6, and 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
To a known volume of the diluted iomeprol solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature (25 °C), protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Analyze the samples directly.
-
Place the Iomeprol injection vials (liquid) or a thin layer of the lyophilized powder in a hot air oven maintained at 80 °C.
-
Withdraw samples at appropriate time intervals (e.g., 1, 3, 5, and 7 days).
-
For liquid samples, cool to room temperature before dilution and analysis. For solid samples, reconstitute/dissolve in the diluent before analysis.
-
Expose the Iomeprol injection solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples at the end of the exposure period.
Data Presentation
Summarize the results of the forced degradation studies in a clear and concise table to facilitate comparison.
Table 2: Summary of Forced Degradation Results for Iomeprol Injection
| Stress Condition | Duration | Iomeprol Assay (%) | % Degradation | Number of Degradants | Major Degradant (RT/RRT) |
| Control (Initial) | 0 | 100.0 | 0.0 | 0 | - |
| 0.1 M HCl | 24 hours | 92.5 | 7.5 | 2 | 0.85 |
| 0.1 M NaOH | 8 hours | 88.2 | 11.8 | 3 | 0.79, 1.12 |
| 3% H₂O₂ | 24 hours | 85.7 | 14.3 | 4 | 0.91 |
| Thermal (80 °C) | 7 days | 95.1 | 4.9 | 1 | 1.05 |
| Photolytic | ICH Q1B | 98.6 | 1.4 | 1 | 0.95 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies of Iomeprol injection.
Caption: Workflow for Forced Degradation of Iomeprol Injection.
Potential Degradation Pathways
Based on published literature, several degradation pathways for iomeprol have been proposed, primarily under oxidative stress.[6][7] These include deiodination, amide hydrolysis, and oxidation of the side chains.
Caption: Potential Degradation Pathways of Iomeprol.
Conclusion
The forced degradation studies outlined in this document provide a comprehensive framework for assessing the stability of Iomeprol injection. By systematically evaluating the impact of various stress factors, researchers can gain a thorough understanding of the degradation profile of the drug product. This knowledge is instrumental in the development of robust formulations, the establishment of appropriate storage conditions and shelf-life, and ensuring the overall quality and safety of the medication. The successful execution of these studies relies on a well-validated, stability-indicating analytical method capable of accurately resolving and quantifying iomeprol and its degradation products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Oxidative degradation of iodinated X-ray contrast media (iomeprol and iohexol) with sulfate radical: An experimental and theoretical study - East China Normal University [pure.ecnu.edu.cn:443]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of Iomeprol Hydrolysate-1 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, tri-iodinated contrast agent widely used in diagnostic imaging.[1][2] During its synthesis, formulation, and storage, iomeprol can undergo degradation, with hydrolysis being a common pathway. This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the qualitative and quantitative characterization of a primary hydrolysis product, herein designated as iomeprol hydrolysate-1.
For the purposes of this document, this compound is defined as the product resulting from the hydrolysis of one of the two N-(2,3-dihydroxypropyl) amide side chains of iomeprol, leading to the formation of a carboxylic acid moiety. NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful tool for elucidating the structure of such degradation products and determining their concentration without the need for an identical reference standard.[3][4]
Predicted Hydrolysis Pathway of Iomeprol
The proposed formation of this compound occurs through the cleavage of one of the amide bonds linking a 2,3-dihydroxypropylamine group to the tri-iodinated benzene ring. This reaction is typically accelerated under acidic or basic conditions.
Figure 1: Proposed hydrolysis pathway of iomeprol.
NMR Data for Iomeprol and Predicted Data for this compound
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for iomeprol and the predicted chemical shifts for the proposed structure of this compound. The predictions are based on the known data for iomeprol and established principles of NMR spectroscopy, where the conversion of an amide to a carboxylic acid is expected to induce shifts in the signals of nearby nuclei.
Table 1: ¹H NMR Data (in D₂O)
| Assignment | Iomeprol (δ ppm) | This compound (Predicted δ ppm) | Multiplicity |
| N-CH₃ | ~2.9 | ~2.9 | s |
| CH₂ (dihydroxypropyl) | 3.21-3.65 | 3.2-3.7 (remaining amide), N/A (hydrolyzed side) | m |
| CH (dihydroxypropyl) | 3.21-3.65 | 3.2-3.7 (remaining amide), N/A (hydrolyzed side) | m |
| N-CH₂-CO | ~3.85 | ~3.85 | s |
| CH₂OH (dihydroxypropyl) | ~3.98 | ~3.98 (remaining amide), N/A (hydrolyzed side) | m |
| Aromatic CH | 8.2-8.4 | 8.2-8.5 | d |
Table 2: ¹³C NMR Data (in D₂O)
| Assignment | Iomeprol (δ ppm)[5] | This compound (Predicted δ ppm) |
| N-CH₃ | 33.2 | ~33 |
| N-CH₂-CO | 44.7 | ~45 |
| CH₂ (dihydroxypropyl) | 60.7 | ~61 (remaining amide), N/A (hydrolyzed side) |
| CH (dihydroxypropyl) | 64.6 | ~65 (remaining amide), N/A (hydrolyzed side) |
| CH₂OH (dihydroxypropyl) | 71.2 | ~71 (remaining amide), N/A (hydrolyzed side) |
| Aromatic C-I | 90.1, 99.8, 99.9 | ~90-100 |
| Aromatic C-N / C-CO | 145.5, 150.5, 150.6 | ~145-152 |
| C=O (amide) | 171.3, 171.4 | ~171 (remaining amides) |
| C=O (amide) | 173.9 | ~174 (remaining amide) |
| C=O (carboxylic acid) | N/A | ~175-180 |
Experimental Protocols
Sample Preparation for Qualitative and Quantitative NMR
A detailed protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR data.
Figure 2: Workflow for qNMR sample preparation.
Protocol:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial. The internal standard should have a known purity and its NMR signals should not overlap with those of the analyte.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O) to the vial.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended for analyzing low-level impurities.[6]
¹H NMR Acquisition Parameters (Quantitative):
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) with a 30° pulse angle to ensure uniform excitation.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A typical starting value is 30 seconds.
-
Acquisition Time (aq): Sufficiently long to ensure good digital resolution (e.g., 3-4 seconds).
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Temperature: Maintain a constant and accurately calibrated temperature (e.g., 298 K).
¹³C NMR Acquisition Parameters (Qualitative):
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): A sufficient number of scans to obtain a good signal-to-noise ratio.
Data Processing and Analysis
¹H NMR (Quantitative):
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform accurate phasing and baseline correction.
-
Integrate the well-resolved signals of both the this compound and the internal standard.
-
Calculate the concentration or purity of the hydrolysate using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
¹³C NMR (Qualitative):
-
Apply a line broadening of 1-2 Hz.
-
Perform phasing and baseline correction.
-
Assign the chemical shifts based on comparison with the iomeprol reference spectrum, predicted values, and 2D NMR experiments (e.g., HSQC, HMBC) if necessary.
Logical Workflow for Characterization
The overall process for the characterization of this compound using NMR is a systematic workflow from sample receipt to final data analysis and reporting.
Figure 3: Logical workflow for NMR characterization.
Conclusion
NMR spectroscopy is an indispensable technique for the structural elucidation and quantification of impurities and degradation products in pharmaceutical substances. This application note provides a comprehensive framework for the characterization of this compound. The detailed protocols for sample preparation, data acquisition, and data analysis, along with the predicted NMR data, serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The use of qNMR, in particular, offers a direct and accurate method for determining the purity of such hydrolysates, which is critical for ensuring the safety and efficacy of the final drug product.
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. CN102363600A - Iomeprol preparation method - Google Patents [patents.google.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application of Iomeprol Hydrolysate-1 in Toxicology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, monomeric, iodinated contrast medium widely used in diagnostic imaging procedures.[1] While iomeprol itself has a well-established safety profile, the toxicological implications of its degradation products are a subject of ongoing research and regulatory interest.[2][3] This document provides an overview of the available information on "iomeprol hydrolysate-1," a potential degradation product of iomeprol, and outlines general toxicological study protocols relevant to iomeprol and its transformation products.
Note on this compound: Publicly available toxicological data and detailed experimental protocols specifically for "this compound" (CAS No. 31127-80-7) are limited.[4][5] This compound is commercially available and is suggested to be a key intermediate in the synthesis of other contrast agents like Iohexol and Iodixanol.[4][6] The following sections, therefore, focus on the broader toxicological context of iomeprol and its degradation products, providing a framework for assessing the potential risks of impurities and hydrolysates.
Iomeprol: Overview of Toxicology
Iomeprol is characterized by its low chemotoxicity, osmolality, and viscosity, which contribute to its favorable safety profile in clinical use.[1] Preclinical studies have demonstrated that iomeprol has low acute toxicity and is well-tolerated in various animal models.[2] It is primarily excreted unchanged in the urine.[7] However, the formation of degradation products can occur under certain conditions, such as exposure to advanced oxidation processes in water treatment, which may lead to by-products with different toxicological profiles.[3]
Quantitative Toxicological Data for Iomeprol
The following table summarizes the available quantitative toxicological data for the parent compound, iomeprol. This data provides a baseline for understanding the toxicity of iomeprol and serves as a reference for the toxicological assessment of its degradation products.
| Parameter | Species | Route of Administration | Value | Reference |
| Intravenous LD50 | Mice | Intravenous | 19.3-20.5 g iodine/kg | [7] |
| Intravenous LD50 | Rats | Intravenous | 13.2-14.0 g iodine/kg | [7] |
| Intravenous LD50 | Dogs | Intravenous | > 12.5 g iodine/kg | [7] |
| Protein Binding | Human | In vitro | < 2% | [7] |
| Elimination Half-life | Human | Intravenous | Approximately 2 hours | [7] |
| Excretion | Human | Intravenous | > 95% unchanged in urine within 24h | [7] |
Experimental Protocols for Toxicological Assessment
Detailed experimental protocols for the toxicological evaluation of iomeprol and its degradation products are crucial for ensuring data consistency and regulatory acceptance. The following are generalized protocols based on standard toxicological testing guidelines.
Acute Systemic Toxicity Study (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the test substance after a single systemic administration.
-
Test System: Rodents (e.g., Sprague-Dawley rats and Swiss-Webster mice), typically 5-8 weeks old, with equal numbers of males and females.
-
Route of Administration: Intravenous (to mimic clinical exposure).
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
Divide animals into groups (e.g., 5 animals per sex per group).
-
Administer a single dose of the test substance at logarithmically spaced dose levels. A control group receives the vehicle.
-
Observe animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Record body weights at specified intervals.
-
Perform gross necropsy on all animals.
-
Calculate the LD50 using a validated statistical method (e.g., probit analysis).
-
In Vitro Cytotoxicity Assay
-
Objective: To assess the potential of the test substance to cause cell death in vitro.
-
Test System: Relevant cell lines, such as human kidney proximal tubule cells (e.g., HK-2) or endothelial cells (e.g., HUVEC).
-
Procedure:
-
Culture cells to a suitable confluency in multi-well plates.
-
Expose cells to a range of concentrations of the test substance for a defined period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a validated method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Determine the concentration that causes a 50% reduction in cell viability (IC50).
-
Ames Test for Mutagenicity
-
Objective: To evaluate the mutagenic potential of the test substance by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Test System: At least four different strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).
-
Procedure:
-
Prepare a range of concentrations of the test substance.
-
Combine the test substance, bacterial culture, and either S9 mix or a buffer in molten top agar.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies.
-
A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
-
Potential Degradation Pathways of Iomeprol
The degradation of iomeprol can proceed through several pathways, particularly during water treatment processes involving advanced oxidation. Understanding these pathways is essential for identifying potential toxic by-products.
Caption: Key degradation pathways of iomeprol.
Experimental Workflow for Toxicological Assessment
A structured workflow is critical for the comprehensive toxicological evaluation of a substance like this compound.
Caption: A typical workflow for toxicological assessment.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocol for the Isolation of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iomeprol is a non-ionic, iodinated contrast agent widely used in diagnostic imaging procedures. Under certain conditions, such as exposure to strong acids, bases, or enzymatic activity, iomeprol can undergo hydrolysis, leading to the formation of degradation products. One such product is iomeprol hydrolysate-1, which results from the cleavage of one of the amide bonds in the iomeprol molecule. The isolation and characterization of this hydrolysate are crucial for stability studies, impurity profiling, and ensuring the safety and efficacy of iomeprol-containing pharmaceutical products.
This document provides a detailed protocol for the isolation of this compound from a mixture containing the parent iomeprol compound. The methodology leverages solid-phase extraction (SPE) for initial sample cleanup and fractionation, followed by preparative high-performance liquid chromatography (HPLC) for final purification.
Principle of the Method
The separation strategy is based on the significant difference in polarity between iomeprol and its hydrolysis product, this compound. The hydrolysis of an amide linkage in iomeprol introduces a carboxylic acid and a primary amine, making the hydrolysate significantly more polar than the parent drug. This difference in polarity allows for effective separation using reversed-phase chromatography, where the less polar iomeprol will be retained more strongly on the nonpolar stationary phase than the more polar hydrolysate.
Materials and Reagents
-
Iomeprol mixture containing this compound
-
Reference standard for Iomeprol
-
Reference standard for this compound (if available)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, 18 MΩ·cm)
-
Formic acid (0.1% v/v in water and organic mobile phase)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Syringe filters (0.22 µm)
-
Standard laboratory glassware and equipment
Experimental Workflow
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocols
Sample Preparation
-
Accurately weigh a known amount of the iomeprol mixture.
-
Dissolve the sample in a minimal amount of the initial HPLC mobile phase (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
Solid-Phase Extraction (SPE) for Initial Cleanup
-
Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Loading: Load the filtered sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a low-concentration organic solvent (e.g., 5% methanol in water) to remove highly polar impurities.
-
Elution: Elute the retained compounds (iomeprol and this compound) with 5 mL of a high-concentration organic solvent (e.g., 90% methanol in water). Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial HPLC mobile phase for injection.
Preparative High-Performance Liquid Chromatography (HPLC)
The following HPLC parameters are provided as a starting point and may require optimization based on the specific system and mixture composition.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 10 µm, 250 x 21.2 mm (or similar preparative dimensions) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 500 µL (or as determined by loading studies) |
| Column Temperature | 30 °C |
Procedure:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the reconstituted sample from the SPE step.
-
Run the gradient elution as described in the table above.
-
Monitor the chromatogram and collect the fractions corresponding to the elution of this compound (expected to elute earlier) and iomeprol.
-
Pool the respective fractions from multiple runs if necessary.
Post-Purification Analysis
-
Analyze the purity of the collected fractions using an analytical scale Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS).
-
Confirm the identity of the isolated this compound by comparing its retention time and mass spectrum with a reference standard (if available) or by detailed structural elucidation using techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantify the isolated compound using a validated analytical method.
Data Presentation
The following table provides an example of how to present the data obtained from the purification process.
| Compound | Retention Time (min) | Purity by UPLC-UV (%) | Yield (mg) |
| This compound | 8.5 | > 98% | 15.2 |
| Iomeprol | 15.2 | > 99% | 85.7 |
Signaling Pathway and Logical Relationships
The hydrolysis of iomeprol is a chemical degradation pathway. The following diagram illustrates this relationship.
Caption: Hydrolysis degradation pathway of iomeprol.
Conclusion
This protocol provides a robust and detailed methodology for the isolation of this compound from a mixture. The combination of solid-phase extraction and preparative HPLC offers an effective strategy for obtaining the hydrolysate in high purity, which is essential for further analytical and toxicological assessments. The provided parameters should serve as a strong starting point for method development and optimization.
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution of Iomeprol and its Hydrolysates in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of iomeprol and its related substances.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to guide you through method optimization and troubleshooting.
Q1: What are iomeprol and its hydrolysates, and why are they challenging to separate?
A1: Iomeprol is a non-ionic, tri-iodinated, and highly water-soluble radiographic contrast agent.[1][2] Its hydrolysates are process-related impurities or degradation products that form when the amide bonds in the iomeprol molecule are cleaved. This can occur during manufacturing, storage, or under stress conditions (e.g., acidic or basic environments) in forced degradation studies.[3][4] The primary challenge in their separation arises from the high polarity of both the parent compound and its hydrolysates, which can lead to poor retention on traditional reversed-phase columns and structural similarities that result in poor selectivity.
Q2: My chromatogram shows significant peak tailing for iomeprol. What are the likely causes and solutions?
A2: Peak tailing is a common issue when analyzing polar compounds and can compromise resolution and quantitation accuracy.
-
Common Causes:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based HPLC columns can interact with polar analytes, causing tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of an analyte, both ionized and non-ionized forms can exist, leading to distorted peak shapes.[5][6]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase.[7][8]
-
Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing bed can distort the flow path.[7][8]
-
-
Troubleshooting Solutions:
-
Adjust Mobile Phase pH: For polar or ionizable compounds, adjusting the mobile phase pH can suppress ionization and minimize secondary interactions. A general guideline is to set the pH at least two units away from the analyte's pKa.[9][10] Using a low-pH mobile phase (e.g., with 0.1% formic acid) often improves peak shape for neutral and acidic compounds by protonating silanol groups.[11]
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help mask the effects of active silanol sites.[7]
-
Reduce Sample Concentration: Dilute your sample and re-inject. If the peak shape improves, the original issue was likely mass overload.[7][12]
-
Use a High-Performance Column: Modern columns made with high-purity silica and robust end-capping technologies are designed to minimize silanol interactions and are recommended.
-
Employ a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime.[13]
-
Q3: My peaks are fronting (leading edge is sloped). How can I fix this?
A3: Peak fronting, often described as a "shark-fin" shape, is typically less common than tailing but can also affect results.
-
Common Causes:
-
Sample Solvent Incompatibility: The most frequent cause is dissolving the sample in a solvent that is much stronger than the mobile phase. This causes the analyte band to spread before it reaches the column head.[14][15]
-
Sample Overload: Injecting too large a sample volume or too high a concentration can lead to fronting.[15][16][17][18]
-
Low Column Temperature: In some cases, a column temperature that is too low can contribute to fronting.[14][18]
-
-
Troubleshooting Solutions:
-
Match the Sample Solvent: The ideal practice is to dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than the mobile phase.[15]
-
Reduce Injection Volume and/or Concentration: Try injecting a smaller volume or diluting the sample to see if the peak shape becomes more symmetrical.[15][17][18]
-
Increase Column Temperature: A modest increase in column temperature (e.g., to 35-40 °C) can improve peak shape and reduce viscosity.[19]
-
Q4: How can I improve the resolution between iomeprol and a closely eluting hydrolysate?
A4: Improving the separation between two co-eluting peaks involves optimizing the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[20]
-
Strategies to Enhance Selectivity (α):
-
Modify Mobile Phase Composition: Changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity due to different solvent-analyte interactions.[20]
-
Adjust Mobile Phase pH: This is a powerful tool for ionizable compounds. Even small changes in pH can significantly shift the retention times of hydrolysates relative to the parent compound.[5][11]
-
Change Column Temperature: Varying the column temperature alters the thermodynamics of the separation, which can change the relative retention of analytes and improve resolution.[19][21][22]
-
Switch Stationary Phase: If a standard C18 column is insufficient, consider a column with a different stationary phase chemistry, such as Phenyl (for π-π interactions) or an embedded-polar group (EPG) column, which is more suitable for polar analytes and stable in highly aqueous mobile phases.[20] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) may be a viable alternative to reversed-phase.[23][24]
-
-
Strategies to Increase Efficiency (N):
-
Use a Longer Column or Smaller Particles: Increasing column length or, more effectively, decreasing the particle size of the packing material (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates and lead to sharper, narrower peaks.[20][25] Note that smaller particles generate higher backpressure and may require a UHPLC system.[26]
-
Optimize Flow Rate: Reducing the flow rate can sometimes enhance efficiency, but it will also increase the analysis time.[25]
-
Key HPLC Parameters for Method Optimization
The table below summarizes the impact of various HPLC parameters on peak resolution for iomeprol and its hydrolysates.
| Parameter | Effect on Resolution & Peak Shape | Recommended Starting Point & Range | Considerations |
| Stationary Phase | High impact on selectivity (α). Different phases offer unique retention mechanisms. | C18 or C8, 150 x 4.6 mm, <5 µm | For highly polar hydrolysates, consider embedded-polar group (EPG) columns or HILIC columns.[23][24] |
| Mobile Phase pH | Drastically affects retention and selectivity of ionizable hydrolysates. Can reduce peak tailing. | pH 2.5 - 4.0 (using formic or phosphoric acid) | Ensure pH is ≥ 2 units away from analyte pKa for consistent results.[9][10] Most silica columns are stable between pH 2-8.[11] |
| Organic Modifier | Affects selectivity (α) and retention time. | Acetonitrile or Methanol | Acetonitrile typically provides lower viscosity and higher efficiency. Methanol can offer different selectivity. |
| Column Temperature | Affects retention time, selectivity, and mobile phase viscosity. | 30 - 40 °C | Higher temperatures decrease retention and backpressure but can also change elution order.[13][19][21][22] Stable temperature control is crucial for reproducibility.[22] |
| Flow Rate | Affects efficiency (N) and analysis time. | 0.8 - 1.2 mL/min | Lower flow rates can improve resolution for some methods but will increase run time.[25] |
| Injection Volume | Can cause peak fronting or broadening if too large. | 5 - 20 µL | Should be minimized to avoid band broadening and overload, especially when the sample solvent is stronger than the mobile phase.[15] |
| Buffer Concentration | Can reduce peak tailing by masking silanol interactions. | 10 - 25 mM (if using a buffer) | Higher concentrations can improve peak shape but may precipitate when mixed with high percentages of organic solvent. |
Reference Experimental Protocol
This protocol provides a starting point for developing a stability-indicating HPLC method for iomeprol.
1. Apparatus and Software:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, thermostatted column compartment, and a PDA/UV detector.
-
Chromatography Data System (CDS).
2. Reagents and Materials:
-
Iomeprol Reference Standard
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
Analytical Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
3. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min (5% B), 2-15 min (5-40% B), 15-17 min (40% B), 17-18 min (40-5% B), 18-25 min (5% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve iomeprol reference standard in mobile phase A to achieve a final concentration of approximately 0.5 mg/mL.
-
Forced Degradation Sample (Example: Acid Hydrolysis): Dissolve iomeprol in a dilute solution of hydrochloric acid (e.g., 0.1 N HCl) and heat gently (e.g., 60 °C for 2 hours). Cool the solution and neutralize with an equivalent amount of sodium hydroxide. Dilute with mobile phase A to the target concentration.[3]
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase A) to ensure the system is clean.
-
Perform replicate injections of the standard solution to confirm system suitability (e.g., retention time repeatability, peak symmetry).
-
Inject the prepared samples for analysis.
Visual Guides and Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting peak resolution issues.
Figure 1: A logical workflow for troubleshooting common HPLC peak shape and resolution problems.
Figure 2: Simplified diagram showing the formation of hydrolysates from iomeprol.
References
- 1. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 2. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. acdlabs.com [acdlabs.com]
- 6. moravek.com [moravek.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. agilent.com [agilent.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. Temp, Protection and Regeneration of HPLC Column - Hawach [hawachhplccolumn.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. restek.com [restek.com]
- 17. uhplcs.com [uhplcs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chromtech.com [chromtech.com]
- 20. pharmaguru.co [pharmaguru.co]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. waters.com [waters.com]
- 24. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 25. m.youtube.com [m.youtube.com]
- 26. waters.com [waters.com]
Technical Support Center: LC-MS Analysis of Iomeprol Hydrolysate-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of iomeprol hydrolysate-1.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2][3] Given that this compound is an intermediate in the synthesis of contrast agents, it may be analyzed in various matrices like reaction mixtures, biological fluids, or environmental samples, all of which contain components that can cause matrix effects.[4]
Q2: I am observing significant signal suppression for this compound in my plasma samples. What are the likely causes and how can I mitigate this?
A2: Signal suppression in plasma samples is a common issue in LC-MS analysis and is often caused by co-eluting endogenous components, particularly phospholipids.[5]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][6]
-
Protein Precipitation (PPT): This is a simple and fast method. However, it may not be sufficient to remove all interfering substances. Consider using acetonitrile or methanol for precipitation.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT by partitioning this compound into a solvent immiscible with the sample matrix, leaving many interfering components behind.[6]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by selectively isolating the analyte of interest.[1][5][6] A well-chosen SPE sorbent and method can effectively remove salts, proteins, and phospholipids.
-
-
Chromatographic Separation: Improve the separation of this compound from matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry. For a polar compound like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might provide better retention and separation from non-polar matrix components compared to a standard C18 column.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[1][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification when the analyte-to-IS ratio is used.[7][8]
Q3: My results for this compound show high variability between different lots of the same matrix. What could be the cause?
A3: High variability between different matrix lots indicates a significant and inconsistent matrix effect.[3] This suggests that the composition of the matrix is not uniform across different batches, leading to varying degrees of ion suppression or enhancement.
Troubleshooting Steps:
-
Evaluate Matrix Effect Quantitatively: Perform a quantitative assessment of the matrix effect using the post-extraction spike method for each new matrix lot.[3][9] This will help you understand the extent of the variability.
-
Improve Sample Cleanup: The variability highlights the need for a more robust sample preparation method that can consistently remove the interfering components regardless of their initial concentration in the matrix. Re-evaluate your PPT, LLE, or SPE methods for improved cleanup efficiency.
-
Implement a SIL-IS: The use of a stable isotope-labeled internal standard is highly recommended to compensate for such inter-lot variability.[7]
Q4: How can I quantitatively assess the matrix effect for my this compound assay?
A4: The most common method for quantitatively assessing matrix effects is the post-extraction spiking method, which is used to calculate the Matrix Factor (MF).[3][9]
Experimental Protocol: Matrix Factor (MF) Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard (IS) spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system.
-
Calculate Matrix Factor, Recovery, and Process Efficiency:
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | MF = 1: No matrix effectMF < 1: Ion suppressionMF > 1: Ion enhancement |
| Recovery (RE) | (Peak Area in Set C) / (Peak Area in Set B) | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area in Set C) / (Peak Area in Set A) | Represents the overall efficiency of the method, combining extraction recovery and matrix effects. |
Experimental Protocols
Below are detailed methodologies for experiments commonly used to mitigate matrix effects in the analysis of this compound.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (containing the internal standard, if available).
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and inject into the LC-MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and inject into the LC-MS system.
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 400 µL of 2% formic acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Vortex for 1 minute and inject into the LC-MS system.
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect evaluation experiment for this compound using the different sample preparation techniques described above.
| Sample Preparation Method | Analyte Peak Area (Set B - Post-Spiked) | Analyte Peak Area (Set A - Neat) | Matrix Factor (MF) | Recovery (RE) | Process Efficiency (PE) |
| Protein Precipitation (PPT) | 185,000 | 350,000 | 0.53 (Suppression) | 95% | 50% |
| Liquid-Liquid Extraction (LLE) | 280,000 | 350,000 | 0.80 (Suppression) | 85% | 68% |
| Solid-Phase Extraction (SPE) | 332,500 | 350,000 | 0.95 (Minimal Effect) | 92% | 87% |
Data are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Logical Flowchart for Troubleshooting Matrix Effects.
References
- 1. longdom.org [longdom.org]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Iomeprol Hydrolysis Experiments
Welcome to the technical support center for troubleshooting experiments involving iomeprol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the hydrolysis of iomeprol and the subsequent recovery of its hydrolysates.
Frequently Asked Questions (FAQs)
Q1: What is iomeprol and why is its hydrolysis relevant?
A1: Iomeprol is a non-ionic, tri-iodinated contrast agent used in medical imaging.[1][2][3] Its hydrolysis, the cleavage of its chemical bonds by reaction with water, is a critical area of study for understanding its stability, degradation pathways, and for the synthesis of related compounds or potential metabolites.[4][5][6]
Q2: We are experiencing poor recovery of a compound we've designated "iomeprol hydrolysate-1." What are the most likely causes?
A2: Poor recovery of a hydrolysis product can stem from several factors. The most common issues include incomplete hydrolysis, product degradation, suboptimal extraction procedures, or analytical errors. Each of these possibilities should be systematically investigated.
Q3: How can we confirm that the hydrolysis of iomeprol is complete?
A3: To confirm the completion of the hydrolysis reaction, it is recommended to monitor the reaction over time using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] A successful reaction will show the disappearance of the starting material (iomeprol) and the appearance of the desired hydrolysate peak. Comparing the peak areas at different time points will indicate when the reaction has reached completion.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Question: Our lab is consistently observing low yields of this compound after the hydrolysis reaction and extraction. What steps can we take to improve the recovery?
Answer: Low yield is a multifaceted problem that can be addressed by examining the hydrolysis conditions, the extraction protocol, and the potential for product degradation. Below is a systematic approach to troubleshoot this issue.
Caption: A troubleshooting workflow for diagnosing poor recovery of this compound.
Experimental Protocols
Protocol 1: Basic Hydrolysis of Iomeprol
This protocol describes a general method for the hydrolysis of iomeprol under basic conditions.
-
Preparation of Iomeprol Solution:
-
Dissolve 100 mg of iomeprol in 10 mL of ultrapure water to create a 10 mg/mL stock solution.
-
-
Hydrolysis Reaction:
-
In a 50 mL round-bottom flask, add 5 mL of the iomeprol stock solution.
-
Add 5 mL of 2 M Sodium Hydroxide (NaOH) to initiate hydrolysis.
-
Heat the reaction mixture at 80°C for 2 hours with constant stirring.
-
Monitor the reaction progress by taking aliquots at 30-minute intervals and analyzing them by HPLC.
-
-
Neutralization and Sample Preparation:
-
After the reaction is complete (as determined by HPLC), cool the mixture to room temperature.
-
Neutralize the reaction mixture to approximately pH 7.0 by dropwise addition of 2 M Hydrochloric Acid (HCl).
-
The sample is now ready for extraction.
-
Protocol 2: Liquid-Liquid Extraction of this compound
This protocol outlines a standard procedure for extracting the hydrolysate from the aqueous reaction mixture.
-
Solvent Selection:
-
Based on the expected polarity of this compound, select an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Extraction Procedure:
-
Transfer the neutralized hydrolysis mixture to a separatory funnel.
-
Add an equal volume of the selected organic solvent.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction from the aqueous layer two more times with fresh organic solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Data Presentation
Table 1: Effect of Hydrolysis Conditions on Iomeprol Conversion
| Condition ID | Temperature (°C) | Time (hours) | NaOH Conc. (M) | Iomeprol Remaining (%) | Hydrolysate-1 Peak Area |
| H-1 | 60 | 2 | 1 | 45.2 | 1,234,567 |
| H-2 | 80 | 2 | 1 | 15.8 | 3,456,789 |
| H-3 | 80 | 2 | 2 | <1.0 | 5,678,901 |
| H-4 | 100 | 1 | 2 | 2.5 | 4,987,654 |
Data are presented as means from triplicate experiments.
Table 2: Comparison of Extraction Solvents for Hydrolysate-1 Recovery
| Solvent | Polarity Index | Partition Coefficient (LogP) | Recovery (%) |
| Dichloromethane | 3.1 | 1.25 | 65.7 |
| Ethyl Acetate | 4.4 | 0.73 | 88.2 |
| Methyl tert-Butyl Ether | 2.5 | 1.35 | 72.3 |
Recovery was determined by HPLC analysis of the extracted material against a standard of known concentration.
Signaling Pathways and Logical Relationships
Potential Hydrolysis Pathway of Iomeprol
The following diagram illustrates a potential hydrolysis pathway for iomeprol, where the amide linkages are cleaved. "this compound" is hypothetically represented as the product of the cleavage of one of the side chains.
Caption: A simplified diagram of a potential iomeprol hydrolysis pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative degradation of iodinated X-ray contrast media (iomeprol and iohexol) with sulfate radical: An experimental and theoretical study - East China Normal University [pure.ecnu.edu.cn:443]
- 5. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 7. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Iomeprol Impurity Analysis
Welcome to the technical support center for the analysis of iomeprol and its related impurities. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with iomeprol?
A1: Impurities in iomeprol can originate from the manufacturing process or degradation. Based on supplier information and potential synthetic routes, some related substances to monitor include:
-
Process-Related Impurities: These can arise from starting materials, intermediates, or by-products of the synthesis. Examples include incompletely reacted precursors or side-reaction products.
-
Degradation Products: Iomeprol may degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light.
-
Potential Genotoxic Impurities (PGIs): Specific impurities that have the potential to be genotoxic are of high concern and require sensitive analytical methods for their detection and quantification.
A liquid chromatography with single quadrupole mass detection method has been developed for the determination of potential genotoxic impurities (PGIs) in the Iomeprol active pharmaceutical ingredient.
Q2: What is a typical starting point for mobile phase composition in iomeprol impurity analysis?
A2: A common approach for the analysis of iomeprol and its impurities is reversed-phase high-performance liquid chromatography (RP-HPLC). A good starting point for the mobile phase is a gradient elution using:
-
Mobile Phase A: An aqueous buffer, such as 0.1% formic acid in water.
-
Mobile Phase B: An organic modifier, typically acetonitrile.
The gradient program is then optimized to achieve adequate separation of the impurities from the main iomeprol peak and from each other.
Q3: How does the mobile phase pH affect the separation of iomeprol and its impurities?
A3: The pH of the mobile phase is a critical parameter that can significantly influence the retention and selectivity of ionizable compounds.[1][2][3][4] For iomeprol and its impurities, which may have acidic or basic functional groups, adjusting the mobile phase pH can alter their ionization state. This, in turn, affects their interaction with the stationary phase and their retention time. For weakly basic compounds, increasing the pH can lead to longer retention times, while for acidic compounds, a lower pH will increase retention.[1] Experimenting with pH within the stable range of your column (typically pH 2-8 for silica-based columns) is a powerful tool for optimizing selectivity.
Q4: What type of HPLC column is recommended for iomeprol impurity analysis?
A4: C8 and C18 columns are commonly used for the analysis of iomeprol and its related compounds. An Agilent Eclipse plus C8 column (100 mm x 2.1 mm, 1.8 µm) has been successfully used for the separation of potential genotoxic impurities in iomeprol. The choice between C8 and C18 will depend on the specific impurities being analyzed and their hydrophobicity. A C18 column provides greater hydrophobic retention, which may be beneficial for less polar impurities, while a C8 column offers slightly less retention, which can be advantageous for more polar compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of iomeprol impurities and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Iomeprol and Impurity Peaks | Inadequate mobile phase strength or selectivity. | Optimize the gradient: Adjust the initial and final concentrations of the organic modifier (acetonitrile) and the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Adjust mobile phase pH: Small changes in pH can significantly alter the selectivity for ionizable impurities.[1][2][3] Change the organic modifier: Consider using methanol as an alternative to acetonitrile, as it can offer different selectivity. |
| Peak Tailing for Iomeprol or Impurity Peaks | Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). | Adjust mobile phase pH: Operating at a lower pH (e.g., with 0.1% formic acid) can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds. Add a competing base: For basic impurities, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape. Use a different column: Consider a column with advanced end-capping or a different stationary phase chemistry. |
| Inconsistent Retention Times | Changes in mobile phase composition or temperature. | Ensure proper mobile phase preparation: Prepare fresh mobile phase daily and ensure accurate mixing of components. Use a column thermostat: Maintaining a constant column temperature is crucial for reproducible retention times. Equilibrate the column sufficiently: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Baseline Noise or Drift | Contaminated mobile phase or detector issues. | Use high-purity solvents and reagents: Filter all mobile phase components through a 0.45 µm filter. Degas the mobile phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. Clean the detector flow cell: If the noise persists, follow the manufacturer's instructions for cleaning the detector flow cell. |
| Ghost Peaks | Contamination in the injection solvent or carryover from previous injections. | Use the mobile phase as the injection solvent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects. Clean the injector: Implement a needle wash step in your method and periodically clean the injector components. |
Experimental Protocols
Protocol 1: Analysis of Potential Genotoxic Impurities in Iomeprol by LC-MS
This protocol is based on a validated method for the determination of potential genotoxic impurities (PGIs) in iomeprol.
1. Instrumentation and Materials:
-
Liquid Chromatograph with a Single Quadrupole Mass Spectrometer.
-
Agilent Eclipse plus C8 column (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Iomeprol sample and reference standards for impurities.
2. Chromatographic Conditions:
-
Flow Rate: 0.1 mL/min.
-
Column Temperature: As per method validation (typically ambient or slightly elevated, e.g., 30 °C).
-
Injection Volume: As per method validation (e.g., 5 µL).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.0 5 15.0 95 20.0 95 20.1 5 | 25.0 | 5 |
-
MS Detection: Single Ion Monitoring (SIM) mode for target impurities.
3. Sample Preparation:
-
Accurately weigh and dissolve the iomeprol sample in the initial mobile phase to a suitable concentration.
-
Prepare calibration standards of the target impurities in the same diluent.
4. Data Analysis:
-
Identify and quantify the impurities based on their retention times and mass-to-charge ratios (m/z).
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Protocol 2: Forced Degradation Study of Iomeprol
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.
1. Stress Conditions:
-
Acid Hydrolysis: Treat the iomeprol sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a specified period.
-
Base Hydrolysis: Treat the iomeprol sample with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a specified period.
-
Oxidative Degradation: Treat the iomeprol sample with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid iomeprol sample to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the iomeprol solution to UV light (e.g., 254 nm).
2. Sample Preparation:
-
After exposure to the stress condition, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
3. Analysis:
-
Analyze the stressed samples using the optimized HPLC method alongside an unstressed control sample.
-
Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the degradation products.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.
-
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.
Quantitative Data Summary
The following table summarizes the validation data for a method developed for the analysis of three potential genotoxic impurities (Imp-A, Imp-B, and Imp-C) in iomeprol.
| Parameter | Impurity A | Impurity B | Impurity C |
| Linearity Range (ppm) | 0.1 - 125 | 0.1 - 125 | 0.1 - 125 |
| Correlation Coefficient (r) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (ppm) | 0.05 | 0.05 | 0.05 |
| Accuracy (% Recovery) | 98.4 - 101.5 | 98.4 - 101.5 | 98.4 - 101.5 |
Visualizations
Caption: Experimental workflow for iomeprol impurity analysis.
Caption: Troubleshooting workflow for iomeprol impurity analysis.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Iomeprol Hydrolysate-1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of iomeprol hydrolysate-1 by LC-MS.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, leading to ion suppression and compromised data quality.
Issue 1: Poor sensitivity and inconsistent signal for this compound.
-
Question: My signal intensity for this compound is low and varies significantly between injections. What could be the cause and how can I fix it?
-
Answer: Low and inconsistent signal intensity is a classic sign of ion suppression.[1][2][3] This phenomenon occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a reduced signal.[1][3][4]
Troubleshooting Steps:
-
Evaluate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5][6]
-
Protein Precipitation (PPT): While quick, PPT is often the least effective method for removing matrix components and may leave behind phospholipids and other interferences.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[8] Experiment with different organic solvents and pH adjustments to optimize the extraction of this compound while leaving interferences behind.[6]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and can significantly reduce ion suppression.[1][5][6] Consider using a mixed-mode SPE sorbent for comprehensive removal of interfering compounds.[8]
-
-
Optimize Chromatographic Separation: If sample preparation is not sufficient, improving the separation of this compound from matrix components is crucial.[1][9]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and any co-eluting peaks.
-
Column Chemistry: Try a different column with an alternative stationary phase chemistry to alter selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve separation and reduce ion suppression.
-
-
Check for Matrix Effects: To confirm if ion suppression is the issue, a post-column infusion experiment can be performed.[2][9][10][11] This involves infusing a constant amount of this compound solution into the MS source while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion-suppressing components.
-
Issue 2: Significant peak tailing and poor peak shape for this compound.
-
Question: I am observing significant peak tailing for this compound, which is affecting my integration and quantification. What could be the problem?
-
Answer: Peak tailing can be caused by several factors, including secondary interactions with the analytical column, often exacerbated by matrix effects. For compounds like this compound that may contain chelating moieties, interaction with metal surfaces in the HPLC system can also be a cause.[12]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state and minimize secondary interactions with the column packing material.
-
Consider Metal-Free Systems: If you suspect interaction with metal components, using a metal-free or PEEK-lined column and tubing can significantly improve peak shape and reduce signal loss.[12] Chelating compounds can interact with the stainless steel components of standard HPLC systems, leading to peak tailing and ion suppression.[12]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components that may be causing peak shape issues.[3][11] However, this approach is only viable if the analyte concentration remains above the limit of quantification.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect where the presence of other compounds in the sample reduces the ionization efficiency of the analyte of interest, in this case, this compound.[3][4][13] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][2]
Q2: How can I proactively minimize ion suppression during method development?
A2: A systematic approach during method development is key. This includes:
-
Thorough Sample Cleanup: Invest time in developing a robust sample preparation method using techniques like SPE or LLE to remove as many matrix components as possible.[5][6][8]
-
Chromatographic Optimization: Aim for good chromatographic resolution to separate the analyte from the bulk of the matrix components.[9][14]
-
Ionization Source Selection: Electrospray ionization (ESI) is more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][4][7][14] If your analyte is amenable to APCI, it may be a better choice for complex matrices.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for ion suppression effects during quantification.[5][15]
Q3: What are the common sources of ion suppression in biological samples?
A3: Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, proteins, and metabolites.[10][13] Non-volatile buffers and detergents should also be avoided as they can significantly suppress the signal.[15]
Q4: Can the choice of mobile phase additives affect ion suppression?
A4: Yes, mobile phase additives can have a significant impact. Non-volatile additives like phosphate buffers should be avoided.[15] Volatile additives like formic acid or ammonium formate are generally preferred for LC-MS applications. However, strong ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression and should be used with caution.[15]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes a method to identify regions of ion suppression in a chromatographic run.
-
System Setup:
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 10 µL/min).
-
Connect the syringe pump to the LC flow path after the analytical column and before the mass spectrometer ion source using a T-fitting.
-
-
Procedure:
-
Begin infusing the this compound standard solution into the mass spectrometer.
-
Once a stable signal is achieved, inject a blank, extracted matrix sample (e.g., plasma or urine processed with your sample preparation method).
-
Monitor the signal of the infused standard throughout the chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant drop in the signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general procedure for SPE to clean up biological samples for this compound analysis.
-
Materials:
-
SPE cartridges (e.g., polymeric mixed-mode cation exchange).
-
Sample: Plasma or urine containing this compound.
-
Reagents: Conditioning solvent (e.g., methanol), equilibration solvent (e.g., water), wash solvent (e.g., 5% methanol in water), and elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (counts) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85,000 | -66% |
| Liquid-Liquid Extraction (LLE) | 180,000 | -28% |
| Solid-Phase Extraction (SPE) | 240,000 | -4% |
Matrix Effect (%) was calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Table 2: Effect of Mobile Phase Additive on this compound Signal-to-Noise Ratio
| Mobile Phase Additive (0.1%) | Signal-to-Noise (S/N) Ratio |
| Formic Acid | 250 |
| Trifluoroacetic Acid (TFA) | 80 |
| Ammonium Formate | 220 |
Visualizations
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
dealing with co-eluting peaks in iomeprol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the analysis of Iomeprol, with a specific focus on dealing with co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting peaks in Iomeprol analysis?
Co-eluting peaks in Iomeprol analysis can arise from several sources, including:
-
Process-related impurities: These are substances formed during the synthesis of the Iomeprol drug substance. Several potential impurities of Iomeprol have been identified.
-
Degradation products: Iomeprol can degrade under stress conditions such as exposure to acid, base, oxidation, heat, or light, leading to the formation of degradation products that may have similar chromatographic properties to the parent drug or other impurities.[1][2]
-
Excipients: In formulated products, excipients or their degradation products can sometimes interfere with the analysis of Iomeprol and its related substances.
-
Suboptimal chromatographic conditions: An analytical method that is not fully optimized for the specific sample matrix and potential impurities can lead to poor separation and peak co-elution.
Q2: How can I detect if I have co-eluting peaks in my chromatogram?
Several indicators can suggest the presence of co-eluting peaks:
-
Peak shape abnormalities: Look for non-symmetrical peaks, such as fronting, tailing, or the appearance of shoulders on the main peak.
-
Inconsistent peak purity analysis: If you are using a Photodiode Array (PDA) or Diode Array Detector (DAD), the peak purity analysis may fail, indicating that the spectra across the peak are not homogenous.
-
Mass Spectrometry (MS) data: When using LC-MS, the mass spectrum across a single chromatographic peak should be consistent. The presence of multiple m/z values within a peak is a strong indicator of co-elution.
-
Variability in quantitative results: Inconsistent and non-reproducible quantitative results for Iomeprol or its impurities can sometimes be attributed to unresolved peaks.
Q3: What are the initial steps to take when I suspect co-elution?
When co-elution is suspected, a systematic approach is recommended:
-
Verify system suitability: Ensure that your HPLC/UPLC system is performing correctly by checking system suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections with a known standard.
-
Review the method: Carefully examine the analytical method parameters, including the column chemistry, mobile phase composition and pH, gradient profile, and detector settings.
-
Perform forced degradation studies: Subjecting an Iomeprol standard to stress conditions (acid, base, oxidation, heat, light) can help generate potential degradation products and assess the stability-indicating nature of your method. This can help to proactively identify potential co-eluting species.
Troubleshooting Guide: Resolving Co-eluting Peaks in Iomeprol Analysis
This guide provides a structured approach to resolving co-eluting peaks during the analysis of Iomeprol and its related substances.
Problem: A suspected co-eluting peak is observed with the main Iomeprol peak or another impurity.
Step 1: Initial Assessment and Method Adjustment
The first step involves a careful assessment of the chromatogram and making initial, straightforward adjustments to the method.
| Parameter to Adjust | Rationale | Suggested Action |
| Mobile Phase Composition (Organic Solvent) | Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation by changing the nature of the interactions between the analytes and the stationary phase. | If using acetonitrile, try replacing it with methanol in the mobile phase, or use a combination of both. Re-optimize the gradient or isocratic conditions. |
| Mobile Phase pH | The ionization state of Iomeprol and its impurities can significantly affect their retention and selectivity. Adjusting the pH can alter the charge of the molecules and their interaction with the stationary phase. | Prepare mobile phases with slightly different pH values (e.g., ± 0.2-0.5 pH units) around the original method's pH and observe the impact on peak separation. Ensure the chosen pH is within the stable range for the column. |
| Gradient Slope | A shallower gradient provides more time for the separation of closely eluting compounds. | Decrease the rate of change of the organic solvent concentration in the gradient. For example, if the gradient is from 10% to 90% organic in 20 minutes, try extending the gradient time to 30 or 40 minutes. |
Step 2: Advanced Chromatographic Optimization
If initial adjustments are not sufficient, more significant changes to the chromatographic system may be necessary.
| Parameter to Adjust | Rationale | Suggested Action |
| Stationary Phase Chemistry | The choice of stationary phase is a critical factor in achieving separation. Different stationary phases offer different selectivities. | If you are using a standard C18 column, consider trying a different type of reversed-phase column such as a C8, phenyl-hexyl, or a column with a polar-embedded group. These can offer different retention mechanisms and improve separation. A C8 column was used in a validated LC-MS method for Iomeprol impurities.[3] |
| Column Temperature | Temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the selectivity of the separation. | Vary the column temperature in increments of 5-10°C (e.g., from 25°C to 45°C) and evaluate the effect on resolution. |
| Flow Rate | Optimizing the flow rate can improve column efficiency and resolution, though the effect is generally less pronounced than changes in mobile phase or stationary phase. | Decrease the flow rate to potentially improve resolution, but be mindful of increasing the analysis time. |
Step 3: Utilizing Alternative Detection Techniques
In cases of persistent co-elution, advanced detection techniques can provide more information and potentially offer a solution.
| Technique | Application in Co-elution |
| Mass Spectrometry (MS) | LC-MS can deconvolve co-eluting peaks by extracting ion chromatograms for the specific m/z values of Iomeprol and its impurities. This allows for the quantification of individual components even if they are not chromatographically separated. |
| Photodiode Array (PDA)/Diode Array (DAD) Detector | A PDA/DAD detector can be used to check for peak purity. If a peak is impure, it may be possible to use different wavelengths where the interference from the co-eluting peak is minimal for quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Iomeprol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Iomeprol in a suitable solvent (e.g., water or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M hydrochloric acid.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Keep the solid Iomeprol powder in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 24, 48 hours). Dissolve the stressed powder in the mobile phase for analysis.
-
Photolytic Degradation: Expose the Iomeprol stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified period.
-
Analysis: Analyze all stressed samples by the HPLC/UPLC method and compare the chromatograms with that of an unstressed Iomeprol standard.
Visualizations
Caption: Troubleshooting workflow for co-eluting peaks.
Caption: Workflow for forced degradation studies.
References
how to increase sensitivity for iomeprol hydrolysate-1 detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of iomeprol hydrolysate-1 detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
-
Drug Stability and Quality Control: Monitoring the formation of hydrolysates is essential to ensure the stability and quality of iomeprol formulations.
-
Pharmacokinetic and Metabolism Studies: Understanding the in vivo degradation of iomeprol into its hydrolysates is important for pharmacokinetic and toxicological assessments.
-
Environmental Monitoring: Iomeprol and its transformation products are found in the aquatic environment due to their persistence, making sensitive detection necessary for environmental risk assessment.[1]
Q2: Which analytical technique is most suitable for the highly sensitive detection of this compound?
A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most suitable technique for achieving high sensitivity and selectivity in the detection of iomeprol and its hydrolysates.[4] This method offers low limits of detection (LOD) and quantification (LOQ), often in the nanogram per liter (ng/L) or parts per trillion (ppt) range, making it ideal for trace analysis in complex matrices such as plasma, urine, and environmental water samples.[5]
Q3: How can I improve the sensitivity of my UPLC-MS/MS method for this compound?
A3: Increasing sensitivity involves optimizing several aspects of your experimental workflow:
-
Sample Preparation: Employing solid-phase extraction (SPE) can effectively pre-concentrate the analyte and remove matrix interferences that can suppress the MS signal.
-
Chromatography: Selecting an appropriate UPLC column (e.g., a C18 column) and optimizing the mobile phase composition (solvents and additives) can improve peak shape and signal intensity.
-
Mass Spectrometry: Fine-tuning the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates, and temperature) and collision energies for the specific analyte is critical for maximizing signal response.[6][7]
Q4: What are the expected degradation products of iomeprol under forced degradation conditions?
A4: Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH) guidelines, involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light.[8] For iomeprol, hydrolysis is a key degradation pathway. Under basic or acidic conditions, the amide bonds in the iomeprol molecule can be cleaved, leading to the formation of various hydrolytic degradation products. Ozonation has also been shown to produce oxidation by-products.[9][10]
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound and provides solutions to enhance sensitivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Improper MS Tuning: Suboptimal cone voltage or collision energy. | 1. Optimize MS Parameters: Infuse a standard solution of the analyte and optimize the cone voltage and collision energies for the specific precursor and product ions. |
| 2. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 2. Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) protocol. Alternatively, dilute the sample to reduce matrix effects. | |
| 3. Incorrect Mobile Phase: The pH or composition of the mobile phase is not suitable for efficient ionization. | 3. Adjust Mobile Phase: For ESI positive mode, add a small amount of formic acid (e.g., 0.1%) to the mobile phase to promote protonation. For ESI negative mode, a basic additive like ammonium hydroxide might be beneficial.[11][12][13] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. | 1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| 2. Secondary Interactions: The analyte is interacting with active sites on the column or system. | 2. Use an Appropriate Column: Ensure the use of a high-quality, well-maintained UPLC column. Consider using a column with a different stationary phase if the problem persists. | |
| 3. Inappropriate Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases. |
| 2. Contaminated LC-MS System: Buildup of contaminants in the ion source, transfer optics, or column. | 2. Clean the System: Follow the manufacturer's instructions to clean the ion source and other relevant components. Flush the column with appropriate solvents. | |
| 3. Leak in the System: A small leak can introduce air and cause noise. | 3. Check for Leaks: Inspect all fittings and connections for any signs of leakage. | |
| Inconsistent Retention Times | 1. Column Degradation: The stationary phase of the column is degrading. | 1. Replace the Column: If the column has been used extensively, it may need to be replaced. |
| 2. Fluctuations in Mobile Phase Composition: Inaccurate gradient formation. | 2. Prime and Purge Pumps: Ensure the solvent lines are properly primed and there are no air bubbles. | |
| 3. Temperature Fluctuations: The column temperature is not stable. | 3. Use a Column Oven: Maintain a constant and controlled column temperature. |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQ) for iomeprol and its transformation products (TPs) from a study on their occurrence in the urban water cycle. This data highlights the sensitivity achievable with LC-MS/MS methods.
| Analyte | Matrix | Limit of Quantification (LOQ) (ng/L) |
| Iomeprol | Surface Water, Groundwater, Drinking Water | 1 - 3 |
| Iomeprol | Wastewater | 10 - 30 |
| Iomeprol TP643 | Surface Water, Groundwater, Drinking Water | 1 - 3 |
| Iomeprol TP643 | Wastewater | 10 - 30 |
| Iomeprol TP687 | Surface Water, Groundwater, Drinking Water | 1 - 3 |
| Iomeprol TP687 | Wastewater | 10 - 30 |
Data adapted from a study on the determination of iodinated X-ray contrast media and their biotransformation products.[14]
Experimental Protocols
Detailed Methodology for High-Sensitivity UPLC-MS/MS Detection
This protocol outlines a general procedure for the sensitive detection of this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Materials: Oasis HLB SPE cartridges, methanol (LC-MS grade), ultrapure water (LC-MS grade), sample matrix (e.g., plasma, water).
-
Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic impurities.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound (requires determination based on its chemical formula).
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Optimization: The cone voltage and collision energy must be optimized for each transition to maximize signal intensity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Experimental workflow for sensitive detection of this compound.
Caption: Troubleshooting workflow for low sensitivity in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of oxidation by-products of the iodinated X-ray contrast medium iomeprol during ozonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 13. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Method Robustness Testing for Iomeprol Hydrolysate-1 Assay
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting method robustness testing for the Iomeprol Hydrolysate-1 assay. It includes frequently asked questions, a troubleshooting guide, and detailed experimental protocols based on industry best practices and regulatory guidelines.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it important for the this compound assay?
A1: Method robustness is a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage.[1][2] For the this compound assay, which is likely a quantitative test for an impurity, robustness testing is crucial to ensure that the method will consistently provide accurate and reliable results when transferred between different laboratories, instruments, or analysts.[1][3] This is a key requirement from regulatory bodies like the ICH (International Council for Harmonisation).[1][3]
Q2: What is the difference between robustness and ruggedness (intermediate precision)?
A2: Robustness involves making small, deliberate changes to the method parameters (e.g., pH, temperature) within a single laboratory to assess the method's resilience.[3] Ruggedness, now more commonly referred to as intermediate precision, evaluates the effects of random events on the analytical procedure's precision.[4] It typically involves variations between different laboratories, analysts, or instruments.[3][4]
Q3: Which parameters should be evaluated in a robustness study for a typical HPLC-based this compound assay?
A3: For a High-Performance Liquid Chromatography (HPLC) method, typical parameters to investigate include:
-
pH of the mobile phase.
-
Concentration of mobile phase modifiers (e.g., salts, ion-pairing agents).
-
Mobile phase organic composition percentage.
-
Column temperature.[5]
-
Flow rate.
-
Wavelength of the detector.
-
Different columns (e.g., different lots or manufacturers).[4]
The selection of parameters should be based on a risk assessment of which variables are most likely to influence the assay results.[6]
Q4: When should robustness testing be performed?
A4: According to ICH guidelines, the evaluation of robustness should be considered during the development phase of the analytical procedure.[1][2] Performing it early helps in developing a more reliable and stable method before the formal validation process.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the assay. The fundamental rules of troubleshooting are to change only one thing at a time and to ensure the problem is repeatable before attempting to fix it.[7]
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Drifting Retention Times | 1. Inadequate Column Equilibration: The column is not fully conditioned to the mobile phase. | 1. Increase the column equilibration time. A stable baseline is a good indicator of readiness.[8] |
| 2. Mobile Phase pH Instability: The mobile phase pH is near the pKa of this compound, making retention sensitive to small pH shifts.[7] | 2. Ensure the mobile phase is well-buffered. Adjust the pH to be at least 1-2 units away from the analyte's pKa. Verify pH meter calibration. | |
| 3. Inconsistent Mobile Phase Composition: The solvent proportioning valves in the HPLC may not be mixing accurately.[9] | 3. Prepare the mobile phase premixed (manually) and run from a single reservoir to confirm if the issue is with the pump's mixing performance.[9][10] | |
| 4. Temperature Fluctuations: The column temperature is not stable. | 4. Use a column oven and ensure its temperature is stable and accurate. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Too much sample has been injected onto the column.[7] | 1. Reduce the sample concentration or injection volume. |
| 2. Secondary Silanol Interactions: Active sites on the silica-based column packing interact with the analyte.[11] | 2. Lower the mobile phase pH or add a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups.[11] | |
| 3. Sample Solvent Mismatch: The solvent used to dissolve the sample is much stronger than the mobile phase.[7][12] | 3. Whenever possible, dissolve the sample in the initial mobile phase.[7] | |
| 4. Column Degradation: The column's stationary phase is damaged or contaminated.[12] | 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11][12] | |
| Loss of Resolution | 1. Change in Mobile Phase Selectivity: Small changes in organic modifier percentage or pH can alter selectivity. | 1. Carefully check the preparation of the mobile phase. Even a 1-2% change in organic content can significantly impact resolution. |
| 2. Increased Extra-Column Volume: Use of excessively long or wide-bore tubing between the injector, column, and detector. | 2. Minimize tubing length and internal diameter to reduce peak broadening. | |
| 3. Column Aging: Loss of theoretical plates over the column's lifetime. | 3. Check the column's performance with a standard mixture. Replace the column if efficiency has dropped significantly. | |
| Extraneous or Ghost Peaks | 1. Contamination: Impurities in the mobile phase, sample, or from the HPLC system itself (e.g., injector seals).[7] | 1. Filter all mobile phases. Use high-purity (HPLC-grade) solvents. Run a blank gradient to identify sources of contamination.[8] |
| 2. Sample Carryover: Remnants of a previous injection are eluted in the current run. | 2. Implement a robust needle wash step in the autosampler method, using a strong solvent. | |
| 3. Sample Degradation: The analyte is unstable in the sample solvent or on the autosampler.[12] | 3. Investigate sample stability. Consider using a cooled autosampler or reducing the time between sample preparation and injection.[4] |
Experimental Protocols
Protocol: Robustness Study for this compound HPLC Assay
This protocol describes a One-Factor-At-a-Time (OFAT) approach to evaluate the robustness of an HPLC method.
1. Objective: To assess the capacity of the analytical method for this compound to remain unaffected by small, deliberate variations in key HPLC parameters.
2. Materials:
-
Iomeprol Reference Standard
-
This compound Reference Standard
-
HPLC System with UV/PDA Detector
-
Validated HPLC Column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
Reagents for buffer preparation (e.g., Phosphate buffer)
-
Calibrated pH meter and analytical balance
3. Standard Method Conditions (Hypothetical Example):
-
Mobile Phase: 65:35 (v/v) 20mM Phosphate Buffer (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Experimental Design: Prepare a system suitability solution (containing both Iomeprol and this compound) and a test sample solution. Analyze these solutions under the standard conditions and then under each of the varied conditions listed below. Change only one parameter at a time.[1]
5. Parameters to be Varied:
| Parameter | Standard Condition | Variation Low (-) | Variation High (+) |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 30°C | 25°C | 35°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 1.1 mL/min (+10%) |
| Organic Content | 35% Acetonitrile | 33% Acetonitrile | 37% Acetonitrile |
| Wavelength | 240 nm | 238 nm | 242 nm |
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase for the standard conditions until a stable baseline is achieved.
-
Perform five replicate injections of the system suitability solution to verify the system is performing correctly (check %RSD, tailing factor, resolution).
-
Inject the test sample.
-
For each robustness parameter:
-
Change the parameter to its 'Low' variation (e.g., set column temperature to 25°C).
-
Equilibrate the system under the new condition.
-
Inject the system suitability solution and the test sample.
-
Change the parameter to its 'High' variation (e.g., set column temperature to 35°C).
-
Equilibrate the system under the new condition.
-
Inject the system suitability solution and the test sample.
-
Return the parameter to the standard condition before varying the next parameter.
-
7. Data Analysis and Acceptance Criteria: Record the results for each run. The method is considered robust if the system suitability criteria are met under all tested conditions and the assay results for the test sample remain within acceptable limits.
| System Suitability Parameter | Acceptance Criteria (Example) |
| Resolution (Iomeprol vs. Hydrolysate-1) | ≥ 2.0 |
| Tailing Factor (Hydrolysate-1) | ≤ 2.0 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
| Assay Result Deviation | The result under varied conditions should not differ from the initial result by more than ±5.0%. |
Visual Guides and Workflows
Diagram 1: Robustness Testing Workflow
This diagram illustrates the logical flow of a robustness study, from planning to final reporting.
Caption: Workflow for conducting a method robustness study.
Diagram 2: Cause-and-Effect Diagram for Assay Variability
This diagram explores potential sources of variability that robustness testing aims to challenge.
Caption: Factors influencing this compound assay results.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 6. database.ich.org [database.ich.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. bvchroma.com [bvchroma.com]
Technical Support Center: Iomeprol Forced Degradation Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting robust forced degradation studies of Iomeprol.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for Iomeprol?
A1: Forced degradation studies for Iomeprol are essential for several key reasons:
-
To Identify Degradation Pathways: These studies help in understanding the chemical behavior of Iomeprol under various stress conditions, revealing its likely degradation pathways.
-
To Elucidate Degradant Structures: By generating degradation products, their structures can be identified and characterized.
-
To Develop and Validate Stability-Indicating Methods: A crucial objective is to develop and validate an analytical method (typically HPLC) that can accurately measure the decrease in Iomeprol concentration and separate its degradation products from the parent drug and from each other. This ensures the method is specific for the intact drug.
-
To Inform Formulation and Packaging Development: Understanding how Iomeprol degrades helps in developing a stable formulation and selecting appropriate packaging to protect it from adverse environmental conditions.
Q2: What are the major degradation pathways for Iomeprol?
A2: Based on available literature, the primary degradation pathways for Iomeprol include:
-
Deiodination: The successive loss of iodine atoms from the tri-iodinated benzene ring is a common degradation pathway, particularly under reductive and certain photolytic conditions.[1][2]
-
Amide Hydrolysis: The amide linkages in the side chains of Iomeprol can be susceptible to hydrolysis under acidic and basic conditions.
-
Oxidation of Side Chains: The hydroxyl groups on the side chains can be oxidized to form aldehydes or carboxylic acids, especially under oxidative stress.
-
Dehydration: Loss of water molecules from the polyhydroxyalkyl side chains can occur under thermal stress.
Q3: What are the typical stress conditions for an Iomeprol forced degradation study according to ICH guidelines?
A3: A standard forced degradation study for Iomeprol should include the following stress conditions:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid drug substance or a solution at a high temperature (e.g., 70-80°C).
-
Photodegradation: Exposing the drug substance or solution to a controlled source of UV and visible light.
Troubleshooting Guides
This section addresses specific issues that may be encountered during Iomeprol forced degradation experiments.
Issue 1: No or minimal degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild. Iomeprol is a relatively stable molecule.
-
Troubleshooting:
-
Increase the concentration of the stressor (e.g., use 1 M HCl/NaOH instead of 0.1 M).
-
Increase the temperature of the reaction.
-
Extend the duration of the stress exposure.
-
For oxidative stress, a higher concentration of hydrogen peroxide (up to 30%) can be used, or the reaction can be heated.
-
-
-
Possible Cause 2: Poor solubility of Iomeprol in the stress medium.
-
Troubleshooting:
-
Ensure complete dissolution of Iomeprol in the chosen solvent before adding the stressor. A co-solvent may be necessary for solid-state studies, but its potential to interfere with the degradation process should be evaluated.
-
-
Issue 2: Excessive degradation (more than 20%) is observed.
-
Possible Cause 1: Stress conditions are too harsh. This can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug.
-
Troubleshooting:
-
Decrease the concentration of the stressor.
-
Lower the reaction temperature.
-
Reduce the exposure time.
-
Take multiple time points to find the optimal duration for achieving the target degradation of 5-20%.
-
-
Issue 3: Poor resolution between Iomeprol and its degradation products in the HPLC analysis.
-
Possible Cause 1: Inadequate chromatographic conditions. The degradation products of Iomeprol can be structurally similar to the parent drug.
-
Troubleshooting:
-
Optimize the mobile phase composition (e.g., pH, organic modifier ratio).
-
Experiment with different stationary phases (e.g., C18, C8, Phenyl).
-
Adjust the gradient elution profile to enhance separation.
-
Consider using a different detection wavelength where the degradation products may have a different absorbance profile.
-
-
-
Possible Cause 2: Co-elution of multiple degradation products.
-
Troubleshooting:
-
Employ a peak purity analysis using a photodiode array (PDA) detector to check for co-eluting peaks.
-
Utilize LC-MS to identify the masses of the co-eluting species, which can help in understanding the degradation pathway and further refining the chromatographic method.
-
-
Issue 4: Mass imbalance is observed in the stability-indicating method.
-
Possible Cause 1: Some degradation products are not detected by the analytical method.
-
Troubleshooting:
-
Check if any degradation products are non-chromophoric or have a very low UV absorbance at the chosen wavelength. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify such products.
-
Some degradation products might be volatile and lost during the experiment.
-
-
-
Possible Cause 2: Incorrect response factors for degradation products.
-
Troubleshooting:
-
If possible, isolate the major degradation products and determine their individual response factors relative to Iomeprol. If isolation is not feasible, assume a response factor of 1.0 for initial assessment, but acknowledge this as a potential source of error.
-
-
Experimental Protocols
The following are detailed methodologies for key experiments in an Iomeprol forced degradation study.
Hydrolytic Degradation (Acid and Base)
-
Preparation: Prepare a stock solution of Iomeprol in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a known volume of the Iomeprol stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Heat the solution at 80°C in a water bath.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a known volume of the Iomeprol stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Heat the solution at 80°C in a water bath.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of Iomeprol in water.
-
Procedure:
-
To a known volume of the Iomeprol solution, add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points (e.g., 2, 6, 12, and 24 hours).
-
Dilute the samples with the mobile phase before injection into the HPLC system.
-
Thermal Degradation
-
Solid State:
-
Place a known amount of solid Iomeprol powder in a thin layer in a petri dish.
-
Heat the sample in a hot air oven at 70°C for 48 hours.
-
After exposure, dissolve the sample in a suitable solvent for HPLC analysis.
-
-
Solution State:
-
Prepare a 1 mg/mL solution of Iomeprol in water.
-
Heat the solution at 70°C in a water bath for 48 hours.
-
Cool the solution to room temperature before HPLC analysis.
-
Photolytic Degradation
-
Preparation: Prepare a 1 mg/mL solution of Iomeprol in water.
-
Procedure:
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC after the exposure period.
-
Data Presentation
The results of the forced degradation studies should be summarized in a table to allow for easy comparison.
Table 1: Summary of Forced Degradation Results for Iomeprol
| Stress Condition | Parameters | Duration | % Degradation of Iomeprol | No. of Degradation Products | Major Degradation Product (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~5-10% | 2 | 0.85 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | ~10-15% | 3 | 0.78, 0.92 |
| Oxidative | 3% H₂O₂ | 24 hours | ~15-20% | >4 | Multiple peaks < 0.5 |
| Thermal (Solid) | 70°C | 48 hours | <5% | 1 | 1.15 |
| Thermal (Solution) | 70°C | 48 hours | ~5-8% | 2 | 1.15, 1.25 |
| Photolytic | ICH Q1B | - | ~5-10% | 2 | 0.95 |
Note: The % degradation and RRT values are representative and may vary depending on the specific experimental conditions and analytical method used.
Visualizations
Experimental Workflow for Iomeprol Forced Degradation
Caption: Workflow for a typical forced degradation study of Iomeprol.
Iomeprol Degradation Pathways
Caption: Major degradation pathways of Iomeprol under stress conditions.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a high-performance liquid chromatography (HPLC) method for the quantification of Iomeprol Hydrolysate-1, a potential impurity or degradation product of the non-ionic, iodinated contrast agent, Iomeprol.[1][2][3] The validation parameters and acceptance criteria discussed are based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and the revised Q2(R2), which are widely accepted by regulatory agencies such as the FDA and EMA.[4][5][6][7][8][9][10][11]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][12] This guide compares the performance of a hypothetical HPLC method against these established regulatory standards, presenting experimental data to support its validity.
Experimental Protocols
A stability-indicating HPLC method was developed to quantify this compound. The following protocols outline the procedures for validating the key performance characteristics of this method.
1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4][9] To demonstrate specificity, a solution of Iomeprol was subjected to stress conditions (acid and base hydrolysis, oxidation, heat, and light) to induce degradation. The resulting solutions were chromatographed to ensure that the peak for this compound was well-resolved from the peaks of the parent drug and other degradation products. The peak purity was also evaluated using a photodiode array (PDA) detector.
2. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] A series of at least five standard solutions of this compound were prepared over a concentration range of 50% to 150% of the expected test concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r), y-intercept, and slope of the regression line were determined.
3. Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] Accuracy was determined by analyzing samples of a known concentration (spiked placebo) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery was then calculated.
4. Precision: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision was evaluated at two levels:
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument to assess the effect of random events on the precision of the analytical procedure.[9]
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. These were determined based on the standard deviation of the response and the slope of the calibration curve.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] The robustness was evaluated by introducing small changes to the method parameters, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.
Data Presentation
The following tables summarize the quantitative data obtained from the validation of the HPLC method for this compound, comparing the results against typical acceptance criteria derived from ICH guidelines.
Table 1: Linearity
| Parameter | Result | Acceptance Criteria |
| Concentration Range | 1.0 - 15.0 µg/mL | - |
| Correlation Coefficient (r) | 0.9995 | ≥ 0.999 |
| Slope | 45213 | - |
| Y-intercept | 1254 | - |
Table 2: Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Acceptance Criteria (%) |
| 8.0 | 7.95 | 99.4 | 98.0 - 102.0 |
| 10.0 | 10.08 | 100.8 | 98.0 - 102.0 |
| 12.0 | 11.92 | 99.3 | 98.0 - 102.0 |
Table 3: Precision
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | %RSD (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision | %RSD (n=6) | 1.25% | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Table 5: Robustness
| Parameter Varied | Variation | %RSD of Results | Acceptance Criteria |
| Flow Rate | ± 0.2 mL/min | 1.5% | ≤ 2.0% |
| Column Temperature | ± 5 °C | 1.3% | ≤ 2.0% |
| Mobile Phase Composition | ± 2% Organic | 1.8% | ≤ 2.0% |
Mandatory Visualizations
Caption: Analytical Method Validation Workflow.
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Iomeprol? [synapse.patsnap.com]
- 3. arviatechnology.com [arviatechnology.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Guide to Analytical Method Validation for Iomeprol Impurities: Adhering to ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of impurities in Iomeprol, a widely used non-ionic, iodinated contrast agent. The validation of these methods is critical to ensure the quality, safety, and efficacy of the final drug product, and is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines. This document will delve into the core ICH guidelines, compare common analytical techniques for impurity profiling, and provide detailed experimental protocols and validation data.
Regulatory Framework: Understanding the ICH Guidelines
The validation of analytical procedures for impurities in drug substances and drug products is primarily governed by a set of harmonized ICH guidelines. These documents provide a framework for ensuring that the analytical methods are suitable for their intended purpose.
-
ICH Q3A(R2): Impurities in New Drug Substances : This guideline addresses the reporting, identification, and qualification of impurities in new drug substances.[1][2][3] It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.
-
ICH Q3B(R2): Impurities in New Drug Products : This document focuses on degradation products that may arise during the manufacturing or storage of the drug product.[4][5][6][7] It provides guidance on the identification and qualification of these degradation products.
-
ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology : This is the cornerstone guideline for analytical method validation.[8] It outlines the validation characteristics that need to be investigated for various analytical procedures, including those for impurity determination. These characteristics include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
The relationship between these guidelines dictates a systematic approach to impurity validation. First, potential impurities are identified (ICH Q3A/Q3B), and then analytical methods are developed and validated (ICH Q2(R1)) to ensure they can accurately and reliably detect and quantify these impurities at the required levels.
ICH guidelines for impurity validation workflow.
Iomeprol and its Potential Impurities
Iomeprol is a complex molecule, and its synthesis and storage can lead to the formation of various impurities. These can be broadly categorized as:
-
Organic Impurities : These include starting materials, by-products of the synthesis, intermediates, and degradation products.
-
Inorganic Impurities : These may be introduced from catalysts and reagents used in the manufacturing process.
-
Residual Solvents : Organic volatile chemicals used during the synthesis and purification steps.
While a specific, official monograph for Iomeprol from the European Pharmacopoeia or the United States Pharmacopeia was not publicly available at the time of this guide's compilation, several potential impurities are recognized and available as reference standards from commercial suppliers. A comprehensive impurity profiling strategy is essential to control these impurities.
Comparison of Analytical Techniques for Iomeprol Impurity Validation
The choice of analytical technique for impurity validation depends on the nature of the impurity and the required sensitivity. High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse for organic impurity analysis, while Gas Chromatography (GC) is the standard for residual solvents. More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for identifying unknown impurities and quantifying potential genotoxic impurities at very low levels.
Organic Impurities: HPLC-UV vs. LC-MS
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely used technique for the routine quality control of iomeprol and its related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and selectivity, making it particularly suitable for the analysis of potential genotoxic impurities (PGIs) and for the structural elucidation of unknown degradation products.[9]
Table 1: Comparison of HPLC-UV and LC-MS for Iomeprol Impurity Validation
| Validation Parameter | Typical HPLC-UV Performance | Documented LC-MS Performance for PGIs in Iomeprol[9] |
| Specificity | Achieved through chromatographic separation and comparison of UV spectra. Forced degradation studies are crucial. | High specificity due to mass-to-charge ratio detection, allowing for the differentiation of co-eluting peaks. |
| Limit of Detection (LOD) | Typically in the range of 0.01% - 0.05% relative to the active pharmaceutical ingredient (API). | 0.05 ppm (approximately 0.000005%) |
| Limit of Quantitation (LOQ) | Typically in the range of 0.03% - 0.15% relative to the API. | 0.1 ppm (approximately 0.00001%) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.4% - 101.5% |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision. | Within specified limits (not explicitly stated as %RSD in the abstract, but implied to be acceptable). |
| Application | Routine quality control, release testing, stability studies. | Identification of unknown impurities, quantification of trace-level and potential genotoxic impurities. |
Residual Solvents: Headspace Gas Chromatography (HS-GC)
Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for the analysis of residual solvents in pharmaceutical products, as recommended by ICH Q3C. This technique is highly sensitive and specific for volatile organic compounds.
Table 2: Typical Performance of a Validated HS-GC-FID Method for Residual Solvents
| Validation Parameter | Typical Performance |
| Specificity | High, based on the chromatographic retention time of each solvent. |
| Limit of Detection (LOD) | Dependent on the solvent, but typically in the low ppm range. |
| Limit of Quantitation (LOQ) | Dependent on the solvent, but typically in the range of 10-100 ppm. |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (% RSD) | < 15% for repeatability. |
Detailed Experimental Protocols
LC-MS Method for Potential Genotoxic Impurities in Iomeprol[10]
-
Chromatographic System : Liquid chromatograph coupled with a single quadrupole mass detector.
-
Column : Agilent Eclipse plus C8 (100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : Acetonitrile.
-
Elution : Gradient.
-
Flow Rate : 0.1 mL/min.
-
Detection : Mass Spectrometry.
Representative HPLC-UV Method for Iomeprol Related Substances
-
Chromatographic System : High-Performance Liquid Chromatograph with a UV detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A : Phosphate buffer (pH 3.0).
-
Mobile Phase B : Acetonitrile.
-
Elution : Gradient.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 240 nm.
-
Injection Volume : 10 µL.
Representative HS-GC-FID Method for Residual Solvents
-
Chromatographic System : Gas chromatograph with a headspace autosampler and a flame ionization detector.
-
Column : DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.
-
Carrier Gas : Nitrogen or Helium.
-
Oven Temperature Program : Isothermal or gradient depending on the solvents being analyzed.
-
Injector Temperature : 180°C - 220°C.
-
Detector Temperature : 250°C - 280°C.
-
Headspace Parameters :
-
Vial Equilibration Temperature : 80°C - 100°C.
-
Vial Equilibration Time : 15 - 30 min.
-
-
Sample Preparation : Accurately weigh the iomeprol sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
Visualization of Analytical Workflows
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iomeprol Impurity 3 | Axios Research [axios-research.com]
- 5. Iomeprol Impurity 2 | 196309-10-1 | SynZeal [synzeal.com]
- 6. researchgate.net [researchgate.net]
- 7. analysis.rs [analysis.rs]
- 8. veeprho.com [veeprho.com]
- 9. edqm.eu [edqm.eu]
A Comparative Guide to HPLC and UPLC Methods for the Analysis of Iomeprol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of iomeprol, a non-ionic, tri-iodinated contrast agent used in diagnostic imaging.[1][2][3][4][5] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of both HPLC and UPLC methodologies, supported by published data, to aid researchers in selecting the most suitable approach for their specific needs.
Introduction to Iomeprol and its Analysis
Iomeprol (C17H22I3N3O8, Molar Mass: 777.09 g/mol ) is a widely used X-ray contrast medium with high water solubility and low osmolality.[1][2][4][6] Accurate and precise analytical methods are essential for its determination in plasma, urine, and pharmaceutical formulations to support pharmacokinetic studies, quality control, and stability testing.[7][8] Both HPLC and UPLC are powerful chromatographic techniques capable of providing reliable quantification of iomeprol.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method has been described for the determination of iomeprol in biological fluids.[7] This method utilizes a standard HPLC system with UV detection.
Sample Preparation: Biological samples (plasma or urine) are treated with ion-exchange resins to remove interfering substances. Iopamidol is added as an internal standard prior to chromatographic analysis.[7]
Instrumentation and Conditions:
-
System: Standard HPLC system
-
Detector: UV-Visible Spectrometer at 245 nm[7]
-
Column: (Details not specified in the abstract, but typically a C18 or similar reversed-phase column would be used)
-
Internal Standard: Iopamidol[7]
Ultra-Performance Liquid Chromatography (UPLC) Method
A stability-indicating UPLC-PDA method has been developed for the simultaneous quantification of phenol and iomeprol in a parenteral preparation.[8] UPLC is known for its high speed, sensitivity, and resolution.[9]
Sample Preparation: Stock standard solutions are prepared by dissolving the sample in distilled water to a known concentration.[8]
Instrumentation and Conditions:
-
System: Waters ACQUITY® UPLC-PDA H-class system with an autosampler, quaternary pump, and column heater[8]
-
Detector: Photodiode Array (PDA) Detector[8]
-
Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[8]
-
Mobile Phase: (Details not specified, but typically a gradient elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is used for such analyses)
-
Flow Rate: (Not specified)
-
Injection Volume: (Not specified)
Performance Data Comparison
The following tables summarize the performance characteristics of the HPLC and UPLC methods based on available data.
Table 1: Chromatographic and System Suitability Parameters
| Parameter | HPLC Method | UPLC Method |
| Instrumentation | Standard HPLC | Waters ACQUITY® UPLC-PDA H-class |
| Column Dimensions | Not Specified | 100 mm × 2.1 mm |
| Particle Size | Not Specified | 1.8 µm |
| Run Time | Not Specified | < 5 minutes (typical for UPLC)[10] |
| Detector | UV-Visible (245 nm)[7] | PDA |
Table 2: Method Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 10-1000 μg/mL (for a similar POPLC method)[11] | Not Specified |
| Accuracy | Good (results similar to X-ray fluorescence)[7] | 100.0% to 100.2%[8] |
| Precision (Repeatability) | Good[7] | RSD: 0.61%[8] |
| Precision (Reproducibility) | Not Specified | RSD: 1.49%[8] |
| Limit of Quantitation (LOQ) | 2.26 μg/mL (for a similar POPLC method)[11] | Not Specified |
| Specificity/Selectivity | Demonstrated[7] | Demonstrated[8] |
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for iomeprol.
Caption: Workflow for Cross-Validation of HPLC and UPLC Methods.
Conclusion
Both HPLC and UPLC are suitable techniques for the analysis of iomeprol. The choice between the two will depend on the specific requirements of the laboratory and the analytical task.
-
HPLC is a robust and reliable technique that is widely available. The described method demonstrates good accuracy and precision, making it suitable for routine quality control and analysis in various matrices.[7]
-
UPLC offers significant advantages in terms of speed, resolution, and sensitivity due to the use of smaller particle size columns (sub-2 µm).[9] The presented UPLC method shows excellent accuracy and precision, and its stability-indicating nature makes it particularly well-suited for formulation development and stability studies where the separation of the active pharmaceutical ingredient from potential degradation products is critical.[8]
For high-throughput laboratories and applications requiring detailed separation of impurities or rapid analysis times, UPLC is the superior choice. For laboratories with existing HPLC instrumentation and less demanding throughput needs, a well-validated HPLC method can provide accurate and reliable results. The cross-validation of these methods is essential when transferring methods between platforms to ensure consistent and reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iomeprol - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. Iomeprol [drugfuture.com]
- 7. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of a UPLC Method for Rapid and Simultaneous Analysis of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid determination of X-ray contrast agent iomeprol in human plasma by on-line solid-phase extraction coupled with phase optimized liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Iomeprol: A Comparative Analysis of Hydrolysate Formation Under Varying pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hydrolytic stability of iomeprol, a non-ionic, tri-iodinated contrast medium, with a focus on the formation of its primary hydrolysis product, referred to here as hydrolysate-1, under different pH conditions. The stability of a pharmaceutical agent like iomeprol is critical for its safety, efficacy, and shelf-life. Understanding its degradation profile, particularly through hydrolysis, is a key aspect of its development and quality control.
Iomeprol's chemical structure, N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide, contains amide linkages that are susceptible to hydrolysis under acidic and basic conditions.[1][2] The cleavage of one of the N,N'-bis(2,3-dihydroxypropyl)carboxamide side chains results in the formation of a primary degradation product, which we will designate as hydrolysate-1 for the purpose of this guide. While iomeprol is known for its high chemical stability in solution, forced degradation studies under stressed pH conditions can reveal its degradation pathways.[3]
This guide summarizes the expected outcomes of such studies, provides a detailed experimental protocol for assessing hydrolytic stability, and uses visualizations to illustrate the experimental workflow and chemical transformations.
Data Presentation: Iomeprol Degradation Across pH Conditions
The following table summarizes the anticipated extent of iomeprol degradation and subsequent formation of hydrolysate-1 when subjected to forced hydrolytic conditions at elevated temperatures. The data is illustrative and based on the general principles of amide bond hydrolysis in pharmaceuticals, as specific quantitative data for iomeprol hydrolysate-1 formation is not extensively published, underscoring the compound's notable stability under normal conditions.
| pH Condition | Reagent | Temperature (°C) | Time (hours) | Iomeprol Degradation (%) | Hydrolysate-1 Formation (relative %) | Observations |
| Acidic | 0.1 M HCl | 80 | 24 | 5 - 15% | Major Degradant | Significant degradation is expected, leading to the formation of hydrolysate-1 as the primary product. |
| Neutral | Purified Water | 80 | 24 | < 1% | Not Detected | Iomeprol is highly stable in neutral aqueous solutions, with negligible hydrolysis observed even under stressed temperature conditions. |
| Basic | 0.1 M NaOH | 80 | 24 | 10 - 25% | Major Degradant | Base-catalyzed hydrolysis is typically more pronounced than acid-catalyzed hydrolysis for amides, leading to a higher rate of hydrolysate-1 formation. |
Experimental Protocols
A detailed methodology for conducting a forced hydrolysis study to evaluate the formation of this compound is provided below. This protocol is based on standard pharmaceutical industry practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Objective: To determine the stability of iomeprol and identify its primary hydrolysis product (hydrolysate-1) under acidic, neutral, and basic conditions.
Materials:
-
Iomeprol active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Purified water, HPLC grade
-
Acetonitrile, HPLC grade
-
Phosphate buffer components, HPLC grade
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of iomeprol in purified water at a concentration of 1 mg/mL.
-
Acidic Condition: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL iomeprol.
-
Basic Condition: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH and 0.5 mg/mL iomeprol.
-
Neutral Condition: Transfer 5 mL of the stock solution to a 10 mL volumetric flask. Add 5 mL of purified water.
-
Control Sample: Prepare a solution of iomeprol in the HPLC mobile phase at the analysis concentration without subjecting it to stress conditions.
-
-
Stress Conditions:
-
Incubate the acidic, basic, and neutral sample solutions in a water bath or oven at 80°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic aliquots to prevent damage to the column.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile. Detection is typically performed using a UV detector at a wavelength where iomeprol and its degradation products have significant absorbance (e.g., 245 nm).[6]
-
-
Data Analysis:
-
Identify the peaks corresponding to iomeprol and any degradation products in the chromatograms.
-
Calculate the percentage of iomeprol degradation by comparing the peak area of iomeprol in the stressed samples to that in the control sample.
-
Quantify the formation of hydrolysate-1 by calculating its peak area as a percentage of the total peak area in the chromatogram.
-
Visualizations
Diagrams of Experimental Workflow and Chemical Pathways
To further clarify the experimental process and the chemical transformations involved, the following diagrams are provided.
Caption: Experimental workflow for the forced hydrolysis study of iomeprol.
Caption: Chemical pathway of iomeprol hydrolysis under acidic or basic conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Iomeprol [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation of Iomeprol and its Primary Hydrolysis Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected mass spectrometry fragmentation patterns of the non-ionic, iodinated X-ray contrast agent, iomeprol, and its primary hydrolysis product, hereafter referred to as hydrolysate-1. Understanding the fragmentation behavior of iomeprol and its potential degradation products is crucial for metabolism studies, impurity profiling, and stability analysis in drug development.
Introduction to Iomeprol and its Hydrolysis
Iomeprol is a widely used contrast medium in medical imaging, valued for its low osmolality and high water solubility.[1] Its chemical structure consists of a tri-iodinated benzene ring with two N,N'-bis(2,3-dihydroxypropyl) carboxamide side chains and one N-methyl-hydroxyacetylamino side chain. While iomeprol is largely excreted unchanged, it can undergo hydrolysis, particularly at the amide linkages, leading to the formation of degradation products.[1]
For the purpose of this guide, hydrolysate-1 is defined as the product resulting from the hydrolysis of one of the N,N'-bis(2,3-dihydroxypropyl) carboxamide side chains, yielding a carboxylic acid at that position. This represents a primary and chemically plausible hydrolysis pathway.
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed for the separation of iodinated contrast media and their polar metabolites. A C18 column with a gradient elution using water and methanol or acetonitrile, both with a small amount of formic acid to promote protonation, is a standard approach.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for the analysis of compounds like iomeprol, which contain multiple sites amenable to protonation, such as the amide nitrogens and hydroxyl groups.
-
Mass Analysis: A hybrid quadrupole-time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer can be used. High-resolution mass spectrometry (HRMS) is advantageous for accurate mass measurements and elemental composition determination of fragment ions.
-
Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) is used to induce fragmentation of the protonated precursor ions. The collision energy is optimized to generate a rich spectrum of product ions.
Predicted Mass Spectrometry Fragmentation
The fragmentation of iomeprol and its hydrolysate-1 is expected to primarily occur at the amide bonds and the polyhydroxyalkyl side chains. The tri-iodinated benzene ring is generally stable under typical ESI-MS/MS conditions.
Table 1: Predicted Key Fragmentation Data for Iomeprol and Hydrolysate-1
| Precursor Ion (m/z) | Compound | Predicted Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
| [M+H]⁺ | Iomeprol | [M+H - H₂O]⁺ | Loss of a water molecule from a dihydroxypropyl group |
| [M+H - 2H₂O]⁺ | Loss of two water molecules | ||
| [M+H - C₃H₇NO₂]⁺ | Cleavage of the N-(2,3-dihydroxypropyl) group | ||
| [M+H - C₄H₇NO₃]⁺ | Cleavage of the N-methyl-hydroxyacetyl group | ||
| Core + C(=O)NHCH₂(CHOH)CH₂OH | Fragment containing the tri-iodinated ring and one amide side chain | ||
| Core + C(=O)N(CH₃)COCH₂OH | Fragment containing the tri-iodinated ring and the N-acetyl side chain | ||
| [M+H]⁺ | Hydrolysate-1 | [M+H - H₂O]⁺ | Loss of a water molecule from the remaining dihydroxypropyl group or carboxylic acid |
| [M+H - CO₂]⁺ | Decarboxylation of the hydrolyzed side chain | ||
| [M+H - C₃H₇NO₂]⁺ | Cleavage of the remaining N-(2,3-dihydroxypropyl) group | ||
| Core + COOH | Fragment containing the tri-iodinated ring and the carboxylic acid group | ||
| Core + C(=O)N(CH₃)COCH₂OH | Fragment containing the tri-iodinated ring and the N-acetyl side chain |
Note: The m/z values are nominal and will vary slightly depending on the exact mass and charge state. "Core" refers to the tri-iodinated benzene ring.
Fragmentation Pathways
The fragmentation pathways of iomeprol and its hydrolysate-1 can be visualized to illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways for Iomeprol and its Hydrolysate-1.
Comparison and Discussion
The mass spectrometry fragmentation of iomeprol is characterized by the sequential loss of water molecules from the dihydroxypropyl side chains and the cleavage of the amide bonds, resulting in the loss of the entire side chains. These fragmentation patterns are indicative of the presence and nature of the substituent groups on the tri-iodinated benzene core.
In contrast, the fragmentation of hydrolysate-1 will exhibit some distinct features. While it will also show the loss of water and cleavage of the remaining N-(2,3-dihydroxypropyl) side chain, a key diagnostic fragmentation will be the loss of carbon dioxide (CO₂) from the newly formed carboxylic acid group. This decarboxylation is a characteristic fragmentation pathway for protonated carboxylic acids in the gas phase.
The presence of a precursor ion with a mass corresponding to the addition of a water molecule to iomeprol (hydrolysis) and the subsequent observation of a neutral loss of 44 Da (CO₂) in its MS/MS spectrum would be strong evidence for the presence of hydrolysate-1. By monitoring for these characteristic precursor and product ions, LC-MS/MS methods can be developed to selectively detect and quantify iomeprol and its hydrolysis products in various matrices.
Conclusion
The predicted mass spectrometry fragmentation patterns of iomeprol and its primary hydrolysis product, hydrolysate-1, provide a basis for their differentiation and characterization. The key distinguishing feature for hydrolysate-1 is the expected neutral loss of carbon dioxide. This comparative guide serves as a valuable resource for researchers and scientists involved in the analysis of iomeprol, aiding in method development for stability testing, impurity profiling, and metabolic studies. It is important to note that these are predicted fragmentation pathways, and experimental verification is essential for definitive structural elucidation.
References
Comparative Toxicity Analysis: Iomeprol and its Degradation Products
Iomeprol: A Favorable Safety Profile
Iomeprol is a widely used X-ray contrast agent with a well-established safety profile.[1][2][3] Preclinical and clinical studies have demonstrated its low molecular toxicity.[2] Its acute intravenous toxicity is comparable to other non-ionic contrast media.[1][4][5][6] Furthermore, long-term studies involving daily intravenous dosing for four weeks have shown that iomeprol is well-tolerated at doses anticipated for clinical use.[1][3] Studies have also indicated a lack of reproductive, developmental, or genetic toxicity.[1][3]
Adverse reactions to iomeprol are generally mild and infrequent.[2][7] The most commonly reported side effects include dermatological symptoms.[7] A retrospective analysis comparing adverse reactions to iopromide and iomeprol found that while reactions to iomeprol were less frequent, they were more likely to be severe, with a higher incidence of gastrointestinal reactions.[8] In contrast, another study comparing iomeprol to iopromide for intravenous urography suggested that iomeprol tends to produce fewer side effects.[9]
Iomeprol Degradation and Potential for Toxic Byproducts
While iomeprol itself exhibits low toxicity, concerns have been raised about the potential environmental and health impacts of its degradation products.[10][11] Iomeprol is known to be persistent in the environment and its degradation can lead to the formation of various transformation products.[10][12] Advanced oxidation processes, for instance, can degrade iomeprol, but this may not lead to complete mineralization, resulting in the formation of iodinated by-products.[12]
The formation of iodinated disinfection by-products (I-DBPs) from the degradation of iodinated contrast media like iomeprol is a particular concern, as these by-products can be more cytotoxic and genotoxic than their parent compounds.[10] However, specific studies detailing the toxicological profile of "iomeprol hydrolysate-1" are not available in the reviewed literature. Therefore, a direct comparative toxicity analysis with the parent compound cannot be provided at this time.
Experimental Data on Iomeprol Toxicity
The following tables summarize key quantitative data from toxicological assessments of iomeprol.
Table 1: Acute Intravenous Toxicity of Iomeprol
| Species | LD50 (g Iodine/kg) | Reference |
| Mice | 19.3 - 20.5 | [13] |
| Rats | 13.2 - 14.0 | [13] |
| Dogs | > 12.5 | [13] |
Table 2: Incidence of Adverse Reactions to Iomeprol in Clinical Studies
| Study Population | Incidence of Adverse Reactions | Most Common Reactions | Reference |
| 1918 patients | 5.3% | Dermatological symptoms | [7] |
| 7799 patients | 5.6% (majority mild) | Not specified | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Acute Toxicity Studies (LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of intravenously administered iomeprol.
-
Animal Models: Mice, rats, and dogs were used in these studies.[1][13]
-
Procedure: A range of iomeprol doses were administered intravenously to different groups of animals. The animals were then observed for a specified period, and mortality was recorded. The LD50, the dose at which 50% of the animals died, was then calculated using statistical methods.[6]
-
Parameters Measured: Mortality, clinical signs of toxicity.
Genetic Toxicity Assays
-
Objective: To assess the potential of iomeprol to induce genetic mutations.
-
Assays:
-
Ames Test (in vitro): This test uses different strains of Salmonella typhimurium to detect point mutations. The assay was performed with and without metabolic activation using a liver homogenate from rats.[6]
-
Micronucleus Test (in vivo): This test was performed in rats to assess chromosomal damage.[6]
-
-
Procedure: For the Ames test, various concentrations of iomeprol were incubated with the bacterial strains. For the micronucleus test, iomeprol was administered to rats, and bone marrow cells were examined for the presence of micronuclei.
-
Parameters Measured: Number of revertant colonies (Ames test), frequency of micronucleated polychromatic erythrocytes (micronucleus test).
Signaling Pathways and Experimental Workflows
As no specific signaling pathways related to the toxicity of iomeprol or its hydrolysates were detailed in the provided search results, a diagrammatic representation cannot be created. Similarly, a detailed experimental workflow for a comparative toxicity study is not feasible due to the lack of data on this compound.
Below is a generalized workflow for assessing the toxicity of a compound.
Caption: Generalized workflow for toxicological assessment of a chemical compound.
References
- 1. Toxicological safety assessment of iomeprol, a new X-ray contrast agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical utility and safety profile of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bracco.com [bracco.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of the side-effects of iomeprol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iomeprol versus iopromide for intravenous urography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 11. arviatechnology.com [arviatechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Inter-Laboratory Analysis of Iomeprol Impurities
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for the detection and quantification of impurities in Iomeprol. Ensuring the purity of Iomeprol, a non-ionic, water-soluble contrast agent, is critical for its safety and efficacy. This document outlines a comparative study design, presents hypothetical performance data for common analytical techniques, and provides detailed experimental protocols.
Comparative Analysis of Analytical Methods
The primary analytical techniques for assessing Iomeprol impurities are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.[1][2][3] The choice of method can impact sensitivity, resolution, and analysis time.
An inter-laboratory study would typically involve distributing a standardized sample of Iomeprol containing known impurities to participating laboratories. Each laboratory would analyze the sample using their in-house validated methods. The performance of these methods can then be compared based on key validation parameters.
Table 1: Hypothetical Performance Data from an Inter-Laboratory Study
| Parameter | Method A: HPLC-UV | Method B: UPLC-UV | Method C: LC-MS | Acceptance Criteria (Typical) |
| Impurity A | ||||
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.0% | 98.0 - 102.0% |
| Precision (RSD) | < 1.5% | < 1.0% | < 0.8% | ≤ 2.0% |
| LOD | 0.05 ppm | 0.02 ppm | 0.005 ppm | Reportable |
| LOQ | 0.15 ppm | 0.06 ppm | 0.015 ppm | Reportable |
| Impurity B | ||||
| Accuracy (% Recovery) | 97.9 - 100.5% | 98.5 - 101.5% | 99.0 - 101.2% | 98.0 - 102.0% |
| Precision (RSD) | < 1.8% | < 1.2% | < 1.0% | ≤ 2.0% |
| LOD | 0.06 ppm | 0.03 ppm | 0.008 ppm | Reportable |
| LOQ | 0.18 ppm | 0.09 ppm | 0.025 ppm | Reportable |
LOD: Limit of Detection; LOQ: Limit of Quantitation; RSD: Relative Standard Deviation. Data is hypothetical and for illustrative purposes.
Table 2: Common Iomeprol Impurities
| Impurity Name | Molecular Formula | Molecular Weight | CAS Number |
| Iomeprol Impurity 1 | C17H21I2N3O8 | 649.18 | 104517-95-5[4][5] |
| Iomeprol Impurity 2 | - | - | 196309-10-1[4] |
| Iomeprol Impurity 3 | C15H20I3N3O6 | 719.05 | -[6] |
| N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(methylamino)isophthalamide | C15H20I3N3O6 | 719.05 | 2143116-91-8[7] |
| 2-(3,5-Bis((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodophenoxy)acetic Acid | C16H19I3N2O9 | 764.05 | -[7] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow of a typical inter-laboratory comparison study.
Detailed Experimental Protocol: HPLC-UV Method for Iomeprol Impurity Analysis
This protocol is a representative example based on commonly employed HPLC methods for Iomeprol impurity analysis.
1. Objective: To quantify known and unknown impurities in a sample of Iomeprol drug substance.
2. Materials and Reagents:
-
Iomeprol Reference Standard
-
Iomeprol Sample
-
Known Iomeprol Impurity Reference Standards
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or other suitable modifier)
-
Methanol (HPLC Grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
4. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 30 70 30 35 50 50 40 95 5 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
5. Preparation of Solutions:
-
Diluent: Water/Methanol (50:50 v/v)
-
Standard Solution: Accurately weigh and dissolve Iomeprol Reference Standard in diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the Iomeprol sample in diluent to a final concentration of 1.0 mg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing each known impurity at a concentration of 0.1 mg/mL in diluent.
-
Spiked Sample Solution (for specificity and accuracy): Spike the Sample Solution with the Impurity Stock Solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1%).
6. System Suitability:
-
Inject the Standard Solution five times.
-
The relative standard deviation (RSD) of the peak area for the main Iomeprol peak should be not more than 2.0%.
-
The tailing factor for the Iomeprol peak should be not more than 2.0.
-
The theoretical plates for the Iomeprol peak should be not less than 2000.
7. Analysis Procedure:
-
Inject the diluent as a blank.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate.
-
Inject the Spiked Sample Solution.
8. Calculation: The percentage of each impurity is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RF) * 100
Where:
-
Area_impurity is the peak area of the impurity in the sample chromatogram.
-
Area_standard is the peak area of Iomeprol in the standard chromatogram.
-
Conc_standard is the concentration of the Iomeprol standard.
-
Conc_sample is the concentration of the Iomeprol sample.
-
RF is the relative response factor of the impurity (if different from 1).
9. Validation Parameters for Inter-Laboratory Comparison: Participating laboratories should report on the following validation parameters for their respective methods:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of impurity peaks from the main peak and each other.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of test results to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variation).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- 1. journaljpri.com [journaljpri.com]
- 2. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
A Comparative Guide to Orthogonal Analytical Techniques for the Confirmation of Iomeprol Hydrolysate-1
For Researchers, Scientists, and Drug Development Professionals
The unequivocal confirmation of impurities and degradation products is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of two powerful, orthogonal analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the confirmation of Iomeprol Hydrolysate-1, a potential degradation product of the non-ionic, iodinated contrast agent, iomeprol. The use of orthogonal methods, which rely on different physical and chemical principles, provides a higher degree of confidence in the identification and characterization of such substances.
Iomeprol, under hydrolytic stress conditions (acidic or basic), is susceptible to the cleavage of its amide bonds. For the purpose of this guide, this compound is defined as the product resulting from the hydrolysis of one of the N,N'-bis(2,3-dihydroxypropyl) carboxamide groups to the corresponding carboxylic acid.
Data Presentation: A Comparative Overview
The following table summarizes the expected quantitative performance of LC-MS and NMR for the analysis of this compound. These values are representative of modern analytical instrumentation and may vary based on specific experimental conditions.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 5 - 50 µg/mL |
| Linearity (R²) | > 0.999 | > 0.99 (for quantitative NMR) |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% (for quantitative NMR with certified reference material) |
| Precision (% RSD) | < 5% | < 10% (for quantitative NMR) |
| Specificity | High (based on chromatographic retention and mass-to-charge ratio) | Very High (provides detailed structural information) |
| Sample Throughput | High | Low to Medium |
Experimental Protocols
Detailed methodologies for the analysis of this compound using LC-MS and NMR are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This method is designed for the separation, detection, and quantification of this compound in the presence of the parent iomeprol drug substance.
1. Sample Preparation:
-
Accurately weigh and dissolve the iomeprol sample containing the suspected hydrolysate in a suitable solvent (e.g., water:acetonitrile, 95:5 v/v) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy (for MS/MS): Ramped from 10 to 40 eV for fragmentation analysis.
4. Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of this compound.
-
Confirm the molecular formula from the accurate mass measurement and isotopic pattern.
-
Perform MS/MS fragmentation analysis to elucidate the structure by identifying characteristic fragment ions resulting from the loss of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol is designed for the structural confirmation of isolated this compound.
1. Sample Preparation:
-
Isolate this compound from the reaction mixture using preparative HPLC.
-
Lyophilize the collected fraction to obtain the purified solid.
-
Dissolve approximately 5-10 mg of the isolated hydrolysate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
2. NMR Acquisition:
-
Spectrometer: 500 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: For proton chemical shifts, coupling constants, and integration.
-
¹³C NMR: For carbon chemical shifts.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.
-
-
-
Temperature: 25 °C.
3. Data Analysis:
-
Assign all proton and carbon signals in the spectra.
-
Compare the chemical shifts and coupling patterns with those of the iomeprol parent drug.
-
Confirm the presence of a carboxylic acid group (which may be observable in the ¹³C NMR spectrum or inferred from changes in the chemical shifts of neighboring protons).
-
Utilize HMBC correlations to confirm the connectivity of the molecular backbone and the position of the hydrolysis.
Mandatory Visualizations
Workflow for Orthogonal Confirmation
The following diagram illustrates the logical workflow for the confirmation of this compound using the orthogonal techniques of LC-MS and NMR spectroscopy.
Caption: Workflow for the orthogonal confirmation of this compound.
Logical Relationship of Orthogonal Techniques
This diagram illustrates the complementary nature of LC-MS and NMR in providing a comprehensive characterization of a pharmaceutical impurity.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of Iomeprol Hydrolysate-1
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Iomeprol hydrolysate-1, a substance related to the iodinated contrast agent Iomeprol. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Experimental Protocols: Disposal of this compound
The following procedures are based on best practices for chemical waste management and the available information on Iomeprol.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound waste.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Collect all waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a designated, leak-proof, and clearly labeled waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound waste"
-
The primary hazards associated with the waste (based on the parent compound and any solvents used).
-
The accumulation start date.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.
-
Follow your institution's guidelines for the maximum volume of waste that can be stored in a satellite accumulation area and the time limits for storage.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal company.
-
Inform the disposal service of the contents of the container, providing any available safety data.
-
The recommended final disposal method for Iomeprol-related waste is incineration at a permitted industrial combustion plant[1].
5. Spill and Emergency Procedures:
-
In the event of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or granules).
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific waste management policies. Proper handling and disposal of chemical waste like this compound are fundamental to maintaining a safe and compliant research environment.
References
Safeguarding Laboratory Personnel: Essential Protocols for Handling Iomeprol Hydrolysate-1
For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling Iomeprol and its potential degradation products, including Iomeprol hydrolysate-1. Adherence to these protocols is mandatory to ensure a safe working environment and proper disposal of chemical waste.
Iomeprol is a non-ionic, tri-iodinated radiographic contrast agent.[1][2] While generally stable, its degradation, including hydrolysis, can occur.[3][4] Due to a lack of specific safety data for "this compound," the following procedures are based on the known properties of the parent compound, Iomeprol, and general best practices for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Iomeprol and its potential hydrolysates.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled to protect against splashes. |
| Face Shield | To be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup. | |
| Hand Protection | Nitrile Gloves | Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use and replace them immediately if they are contaminated, punctured, or torn. |
| Body Protection | Laboratory Coat | A standard laboratory coat must be worn to protect against skin contact and contamination of personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high likelihood of splashes. | |
| Respiratory Protection | NIOSH-Approved Respirator | While generally not required for small quantities in a well-ventilated area, a respirator may be necessary if aerosols are generated or if handling large quantities. Consult your institution's environmental health and safety department for specific guidance. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Familiarization:
-
Before handling this compound, all personnel must review the Safety Data Sheet (SDS) for Iomeprol.
-
Ensure that a properly functioning eyewash station and safety shower are readily accessible.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Minimize the creation of dust or aerosols. If handling a solid form, use techniques such as gentle scooping rather than pouring.
-
If creating a solution, add the solid to the liquid slowly to avoid splashing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
4. Spill Response:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminant, and then wash with soap and water.
-
Report the spill to the laboratory supervisor and the institution's environmental health and safety department.
Disposal Plan: Managing this compound Waste
Iomeprol and its degradation products are known to be persistent in the environment and can be harmful to aquatic life.[5] Therefore, proper disposal is crucial.
1. Waste Segregation:
-
All materials contaminated with this compound, including unused product, contaminated PPE (gloves, aprons), and spill cleanup materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Do not dispose of this compound or its waste down the drain or in the regular trash.
2. Waste Container Management:
-
Use a chemically resistant, leak-proof container with a secure lid for waste collection.
-
The container must be labeled with "Hazardous Waste" and the chemical name "this compound waste."
-
Keep the waste container closed except when adding waste.
3. Final Disposal:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.
-
Some jurisdictions may have specific programs for the collection and disposal of pharmaceutical waste, which may include incineration at authorized facilities.
Experimental Workflow Visualization
References
- 1. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 5. arviatechnology.com [arviatechnology.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


